4-(Methoxymethyl)piperidine-1-carbonyl chloride
Description
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Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-(methoxymethyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3 |
InChI Key |
XYNZTKRSIAHQRY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-(Methoxymethyl)piperidine-1-carbonyl chloride
Topic: 4-(Methoxymethyl)piperidine-1-carbonyl chloride Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
A Specialized Electrophile for Fragment-Based Drug Discovery and Linker Chemistry
Executive Summary
4-(Methoxymethyl)piperidine-1-carbonyl chloride (CAS 1501620-61-6) is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. Functioning as a carbamoylating agent , it introduces the 4-(methoxymethyl)piperidine moiety—a pharmacophore known for enhancing lipophilicity while maintaining aqueous solubility through ether oxygen hydrogen-bond acceptance. This guide details its physicochemical profile, synthesis via triphosgene protocols, and application in generating urea and carbamate linkages, critical motifs in kinase inhibitors and GPCR ligands.
Chemical Profile & Physicochemical Properties[1][2][3][4]
This compound combines the reactivity of an acid chloride with the structural features of a substituted piperidine. It is an electrophilic species susceptible to nucleophilic attack, making it an ideal reagent for "capping" amines or alcohols.
Table 1: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-(Methoxymethyl)piperidine-1-carbonyl chloride |
| CAS Number | 1501620-61-6 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| Physical State | Viscous oil or low-melting solid (typically supplied as solution or crude oil) |
| Solubility | Soluble in DCM, THF, Chloroform, Ethyl Acetate |
| Stability | Moisture Sensitive : Hydrolyzes to 4-(methoxymethyl)piperidine, CO₂, and HCl.[1][2] |
| Reactivity Class | Acyl Chloride / Carbamoyl Chloride |
Critical Note: Unlike simple alkyl acid chlorides, carbamoyl chlorides are less reactive towards water but still require strictly anhydrous storage conditions (typically < -20°C under Argon/Nitrogen) to prevent degradation into the parent amine and toxic HCl gas [1].
Synthesis & Manufacturing Logic
The synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride is rarely performed via direct phosgenation in modern academic labs due to safety concerns. The industry standard utilizes Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer phosgene equivalent.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism. The secondary amine of the piperidine attacks the carbonyl of the phosgene equivalent. Subsequent elimination of chloride ions generates the carbamoyl chloride. A non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) is essential to scavenge the HCl byproduct, preventing the formation of the unreactive piperidinium salt.
Visualization: Synthesis Workflow
The following diagram outlines the synthetic logic, highlighting the critical intermediate steps and safety controls.
Figure 1: Synthesis of the carbamoyl chloride via Triphosgene. Note the strict temperature control to prevent urea dimerization.
Reactivity & Applications in Drug Design
This reagent is a "linchpin" molecule. It reacts with nucleophiles to form stable linkages found in numerous bioactive compounds.
Urea Synthesis (Reaction with Amines)
The primary application is the formation of unsymmetrical ureas .
-
Reaction: R-NH₂ + Carbamoyl Chloride → Urea + HCl
-
Utility: Used to link the piperidine "tail" to aromatic "heads" (scaffolds) in kinase inhibitors. The urea bond acts as a hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinases or the aspartate residue in GPCRs [2].
Carbamate Synthesis (Reaction with Alcohols)
-
Reaction: R-OH + Carbamoyl Chloride → Carbamate + HCl
-
Utility: Creates prodrugs or modifies solubility. The 4-methoxymethyl group provides a "solubility handle" without introducing a basic center that might lead to hERG liability.
Visualization: Reactivity Decision Tree
Figure 2: Reactivity profile. Pathway A (Ureas) is kinetically favored; Pathway B (Carbamates) often requires alkoxide formation.
Experimental Protocol: Synthesis of a Piperidine Urea Derivative
Objective: Coupling of 4-(Methoxymethyl)piperidine-1-carbonyl chloride with an aniline derivative (Ar-NH₂).
Reagents:
-
Aniline derivative (1.0 equiv)
-
4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the aniline derivative (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (2.5 mmol, 350 µL). Rationale: Excess base is required to neutralize the HCl generated and drive the equilibrium forward.
-
Reagent Addition: Cool the solution to 0°C. Add 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.2 mmol) dropwise (either neat or as a DCM solution). Rationale: Controlling the exotherm prevents side reactions such as symmetrical urea formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass M+1 of the urea).
-
Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Self-Validating Check:
-
LC-MS: The product peak should show a distinct mass shift corresponding to the addition of the piperidine-carbonyl fragment (+156 Da approx).
-
NMR: ¹H NMR should show the diagnostic methoxy singlet (~3.3 ppm) and the urea NH proton (often broad singlet > 6 ppm).
Handling & Safety
-
Corrosivity: This compound hydrolyzes to release HCl. It causes severe skin burns and eye damage. Handle only in a fume hood.
-
Moisture Sensitivity: Store in a tightly sealed container, preferably under inert gas (Argon) in a freezer (-20°C). If the liquid turns cloudy or develops a white precipitate, it indicates hydrolysis to the hydrochloride salt of the amine [3].
-
Toxicity: Like all carbamoyl chlorides, it is a potential alkylating agent and should be treated as a suspected carcinogen/mutagen until proven otherwise.
References
-
Sigma-Aldrich (Merck) . Product Specification: 4-(Methoxymethyl)piperidine-1-carbonyl chloride (CAS 1501620-61-6).[4] Available at: (Accessed via search).
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Standard text on phosgene/triphosgene chemistry and carbamoyl chloride stability).
Sources
Safety Data Sheet & Technical Guide: 4-(Methoxymethyl)piperidine-1-carbonyl chloride
[1]
Part 1: Executive Summary
4-(Methoxymethyl)piperidine-1-carbonyl chloride is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the 4-(methoxymethyl)piperidine moiety into small molecule scaffolds.[1] As a carbamoyl chloride (also known as a carbamyl chloride), it serves as a critical intermediate for synthesizing ureas and carbamates , motifs frequently found in GPCR ligands, kinase inhibitors, and metabolic enzyme modulators.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-validated technical analysis. It addresses the compound's high reactivity toward nucleophiles (including water), requiring strict anhydrous handling protocols to prevent degradation into hydrochloric acid (HCl) and the parent amine.
Part 2: Chemical Identity & Properties[2][3][4]
Unlike commodity chemicals, this reagent is often synthesized in situ or procured as a custom building block. Users must often rely on the properties of the parent amine and the general carbamoyl chloride class to assess risk.
Identification Data[2][3][5][6][7][8][9]
| Parameter | Detail |
| Chemical Name | 4-(Methoxymethyl)piperidine-1-carbonyl chloride |
| Common Synonyms | 1-Chlorocarbonyl-4-(methoxymethyl)piperidine; Carbamoyl chloride derivative |
| CAS Number | Not Widely Listed (Custom Intermediate).[1][2][3][4] Parent Amine CAS: 399580-55-3 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| SMILES | COCC1CCN(CC1)C(Cl)=O |
| Physical State | Viscous oil or low-melting solid (typically colorless to pale yellow) |
Reactivity Profile
-
Electrophilicity: High. The carbonyl carbon is activated by the chloride leaving group and the electron-withdrawing nature of the carbonyl oxygen.
-
Hydrolytic Instability: Reacts rapidly with ambient moisture to release Hydrogen Chloride (HCl) gas and 4-(methoxymethyl)piperidine-1-carboxylic acid (which spontaneously decarboxylates).[1]
-
Solubility: Soluble in aprotic organic solvents (DCM, THF, EtOAc). Reacts with protic solvents (MeOH, Water).
Part 3: Hazard Identification (GHS Classification)
Signal Word: DANGER
This compound combines the corrosive nature of acid chlorides with the potential toxicity of piperidine derivatives.
Hazard Statements
-
H314: Causes severe skin burns and eye damage (Skin Corr.[2][5][6] 1B).
-
H335: May cause respiratory irritation (due to HCl generation).
-
H302: Harmful if swallowed (based on piperidine analog data).[5][6]
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Part 4: Handling, Storage, & Stability[2]
Core Directive: The stability of this reagent is binary—it is stable under inert gas but degrades rapidly upon exposure to moist air.
Storage Protocol[1][11]
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: Refrigerator (2°C to 8°C ) is standard; -20°C for long-term storage (>3 months).
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm or electrical tape should be used to seal the cap junction.
Handling "Best Practices"
-
Dry Glassware: All glassware must be oven-dried or flame-dried.
-
Cannula/Syringe Transfer: Avoid pouring. Transfer the liquid reagent using a dry syringe or cannula to minimize air exposure.
-
Ventilation: All operations must occur in a functioning chemical fume hood to capture HCl vapors.
Part 5: Technical Application & Synthesis
Primary Application: Urea Synthesis
The most common application is the reaction with a primary or secondary amine to form a urea derivative. This reaction proceeds via a Nucleophilic Acyl Substitution .
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanism of urea formation via nucleophilic acyl substitution.[1]
Validated Experimental Protocol
Objective: Synthesis of a Urea derivative from 4-(Methoxymethyl)piperidine-1-carbonyl chloride.
Reagents:
-
4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 equiv)[1]
-
Primary Amine (R-NH₂) (1.0 - 1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Solvation: Dissolve the Primary Amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Why? Slow addition at 0°C controls the exotherm and prevents double-acylation or side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS.[8] The starting chloride hydrolyzes on TLC plates; monitor the disappearance of the amine.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for urea synthesis.
Part 6: Emergency Response & Disposal
First Aid[1]
-
Eye Contact: IMMEDIATE irrigation with water for >15 minutes.[7] Lifting eyelids is crucial. Seek urgent ophthalmological care.
-
Skin Contact: Brush off any solid particles (if applicable). Rinse with copious water.[5][7] Do not use neutralizing agents (acids/bases) on the skin as the heat of reaction may worsen burns.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Protocol
Do not pour down the drain.
-
Quenching: Slowly add the waste reagent to a stirred solution of 5% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) in an ice bath.
-
Verification: Check pH to ensure neutrality (pH 7-8).
-
Disposal: Dispose of the resulting aqueous/organic mixture as Halogenated Organic Waste .
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1448065-29-9_CAS号:1448065-29-9_2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one - 化源网 [m.chemsrc.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. capotchem.com [capotchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(Methoxymethyl)piperidine | 399580-55-3 [sigmaaldrich.com]
Strategic Sourcing and Synthetic Utilization of 4-(Methoxymethyl)piperidine-1-carbonyl chloride in Drug Discovery
Executive Summary
In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, analgesics, and enzyme inhibitors. 4-(Methoxymethyl)piperidine-1-carbonyl chloride is a highly reactive electrophilic intermediate used to install the 4-(methoxymethyl)piperidine moiety via urea or carbamate linkages. However, due to the intrinsic hydrolytic instability of carbamoyl chlorides, direct commercial procurement of this specific compound is virtually non-existent.
This technical guide provides an in-depth analysis of the supply chain dynamics for its precursors, outlines a self-validating protocol for its in situ generation, and explores its critical applications in rational drug design.
The Chemistry and Supply Chain Paradox of Carbamoyl Chlorides
Carbamoyl chlorides are essential building blocks for synthesizing ureas and carbamates. However, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by atmospheric moisture. Hydrolysis of a carbamoyl chloride yields an unstable carbamic acid, which rapidly decarboxylates to release carbon dioxide and hydrogen chloride, ultimately regenerating the starting secondary amine.
Because of this degradation pathway, specialized derivatives like 4-(methoxymethyl)piperidine-1-carbonyl chloride are rarely cataloged by commercial vendors. Instead, the industry standard is to procure the stable secondary amine precursor—1[1]—and generate the highly reactive carbonyl chloride in situ immediately prior to coupling.
Commercial Availability and Cost-Benefit Analysis
To execute workflows requiring this intermediate, researchers must source the precursor amine. The methoxymethyl ether modification on the piperidine ring significantly increases the cost compared to unsubstituted analogs.
Below is a quantitative summary of the current market availability and pricing for the necessary precursors and relevant analogs.
Table 1: Precursor and Analog Pricing Matrix
| Compound Name | CAS Number | Synthetic Role | Typical Source | Quantity | Estimated Price (USD) |
| 4-(Methoxymethyl)piperidine HCl | 399580-55-3 (Base) | Primary Precursor | 2[2] | 250 mg | $79.65 - $87.80 |
| 4-(Methoxymethyl)piperidine | 399580-55-3 | Primary Precursor | eMolecules / PharmaBlock | 1 g | ~$129.20 |
| 1-Piperidinecarbonyl chloride | 13939-69-0 | Unsubstituted Analog | 3[3] | 1 kg | $10.00 - $15.00 |
| Triphosgene | 32315-10-9 | Phosgene Surrogate | BenchChem | 100 g | Custom Quote |
Data reflects standard catalog pricing; bulk procurement often yields significant economies of scale.
Self-Validating Protocol: In Situ Synthesis of the Carbonyl Chloride
The most reliable method for synthesizing N,N-disubstituted carbamoyl chlorides utilizes triphosgene (bis(trichloromethyl) carbonate). As noted in standardized 4[4], triphosgene is a solid surrogate that safely generates phosgene in situ, avoiding the severe inhalation hazards of phosgene gas while maintaining high electrophilic efficiency.
Figure 1: In situ synthesis and utilization of 4-(methoxymethyl)piperidine-1-carbonyl chloride.
Step-by-Step Methodology & Causality
This protocol is adapted from optimized patent literature for the generation of carbamoyl chlorides used in 5[5].
Reagents:
-
4-(Methoxymethyl)piperidine (1.0 equiv)
-
Triphosgene (0.6 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL/mmol amine)
Procedure & Validation System:
-
System Preparation & Reagent Integrity:
-
Action: Flush a flame-dried round-bottom flask with argon. Inspect the triphosgene; it must be a free-flowing white crystalline solid.
-
Causality & Validation: Clumping indicates moisture ingress and premature degradation into HCl and CO₂. Using degraded triphosgene will result in incomplete conversion and poor yields.
-
-
Amine Dissolution & Cooling:
-
Action: Dissolve 4-(methoxymethyl)piperidine (1.0 equiv) and DIPEA in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling is non-negotiable. The reaction between the amine and phosgene (generated from triphosgene) is highly exothermic. Low temperatures suppress the formation of the symmetrical urea byproduct (bis(4-(methoxymethyl)piperidin-1-yl)methanone).
-
-
Triphosgene Addition:
-
Action: Add triphosgene (0.6 equiv) portion-wise or as a DCM solution dropwise. Stir for 10 minutes at 0 °C, then remove the ice bath and allow the reaction to warm to room temperature for 15–30 minutes.
-
Validation: Monitor via Thin Layer Chromatography (TLC). Because the amine lacks a strong chromophore, use a KMnO₄ or Ninhydrin stain. Complete consumption of the starting amine validates the formation of the carbamoyl chloride.
-
-
Quenching & Workup:
-
Action: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃.
-
Causality & Validation: NaHCO₃ neutralizes excess HCl (preventing the target intermediate from degrading) and destroys unreacted phosgene. The cessation of CO₂ effervescence (bubbling) provides visual, self-validating proof that the quench is complete and the organic layer is safe for extraction and immediate downstream coupling.
-
Medicinal Chemistry Applications
The 4-(methoxymethyl)piperidine motif is highly prized in medicinal chemistry for its ability to modulate lipophilicity (LogP) while maintaining strong hydrogen-bond accepting capabilities via the ether oxygen. Generating the carbamoyl chloride allows researchers to graft this motif onto various pharmacophores.
Serine Hydrolase Inhibitors (Triazole Ureas)
Recent advancements in neuropharmacology have highlighted the role of serine hydrolases, such as diacylglycerol lipase beta (DAGLβ), in neuroinflammation. According to patent data (5[5]), reacting functionalized piperidine-1-carbonyl chlorides with 1,2,3-triazoles yields highly potent N1- and N2-carbamoyl triazole ureas. The methoxymethyl group enhances blood-brain barrier (BBB) penetration, making this specific carbamoyl chloride a critical intermediate for CNS-targeted library synthesis.
Analgesic Frameworks (Sufentanil Analogs)
The 4-(methoxymethyl)piperidine core is the defining structural feature of Sufentanil, an opioid analgesic significantly more potent than fentanyl (6[6]). While Sufentanil utilizes an amide linkage, drug discovery programs frequently explore carbamate and urea derivatives of this core to map structure-activity relationships (SAR), optimize pharmacokinetic half-lives, and reduce respiratory depression liabilities. The in situ generation of the carbonyl chloride is the gateway reaction for these SAR campaigns.
Conclusion
4-(Methoxymethyl)piperidine-1-carbonyl chloride is a transient but indispensable electrophile in drug discovery. Because its hydrolytic instability precludes bulk commercial storage, researchers must adopt a strategic supply chain approach: sourcing the stable 4-(methoxymethyl)piperidine precursor and utilizing rigorous, self-validating in situ triphosgene protocols. By mastering this workflow, medicinal chemists can efficiently access complex urea and carbamate libraries, driving innovation in CNS therapeutics and advanced analgesics.
References
-
PubChem. "4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283". Available at:[Link][1]
-
Google Patents. "AU2012240154A1 - N1- and N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitors and methods". Available at:[5]
-
Google Patents. "US20100137604A1 - Method of making piperidine derivatives". Available at:[6]
Sources
- 1. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H51020.MD [thermofisher.com]
- 3. 1-PIPERIDINECARBONYL CHLORIDE | 13939-69-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. AU2012240154A1 - N1- and N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitors and methods - Google Patents [patents.google.com]
- 6. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]
Technical Guide: Differentiating 4-Methoxypiperidine and 4-(Methoxymethyl)piperidine in Medicinal Chemistry
Executive Summary
In the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug discovery, the piperidine ring serves as a highly versatile and ubiquitous pharmacophore. Decorating the 4-position of this ring is a standard strategy to probe structure-activity relationships (SAR). Two closely related but functionally distinct building blocks are 4-methoxypiperidine and 4-(methoxymethyl)piperidine . While they differ by only a single methylene spacer (-CH₂-), this subtle structural variation profoundly impacts the physicochemical properties, metabolic stability, and binding thermodynamics of the resulting drug candidates.
This whitepaper provides an in-depth mechanistic comparison of these two reagents, detailing their physicochemical profiles, synthetic applications, and field-proven experimental protocols.
Structural & Physicochemical Profiling
The addition of a methylene spacer in 4-(methoxymethyl)piperidine extends the oxygen atom further from the piperidine ring, fundamentally altering the molecule's behavior in biological systems.
-
Lipophilicity (LogP): The extra carbon increases the lipophilicity. Replacing a methoxy group with a methoxymethyl group is a reliable tactic when a slight increase in membrane permeability is required without drastically altering the molecule's footprint[1],[2].
-
Steric Bulk and Vector Projection: 4-methoxypiperidine projects the methoxy group rigidly. It is often utilized to fill shallow, polar pockets without incurring a severe entropic penalty upon binding. Conversely, the methoxymethyl group provides a flexible, extended vector, allowing the oxygen atom to reach deeper hydrogen-bond donor sites within a target protein's binding pocket.
-
Basicity (pKa) and Target Liability: The inductive electron-withdrawing effect of the oxygen atom decreases the basicity of the piperidine nitrogen. In 4-methoxypiperidine, the oxygen is closer to the nitrogen, exerting a stronger inductive pull compared to the gamma-positioned oxygen in 4-(methoxymethyl)piperidine. This subtle pKa shift can be leveraged to alter oral bioavailability and mitigate hERG channel liabilities, a major concern in cardiovascular toxicity[3].
Quantitative Comparison Table
| Property | 4-Methoxypiperidine | 4-(Methoxymethyl)piperidine | Mechanistic Implication in SAR |
| CAS Number | 4045-24-3[4] | 399580-55-3[1] | Reagent sourcing and tracking. |
| Molecular Formula | C₆H₁₃NO | C₇H₁₅NO | Determines mass shift (+14 Da) in LC-MS tracking. |
| Molecular Weight | 115.17 g/mol [2] | 129.20 g/mol [1] | Impacts ligand efficiency (LE) calculations. |
| Computed XLogP3 | 0.2[2] | 0.4[1] | Higher LogP in the methoxymethyl variant increases lipophilicity. |
| H-Bond Acceptors | 2 | 2 | Both provide oxygen and nitrogen lone pairs for target engagement. |
| Vector Flexibility | Rigid (Direct attachment) | Flexible (Methylene spacer) | Methoxymethyl accesses deeper, flexible binding pockets. |
Mechanistic Impact in Drug Design
The decision to use one reagent over the other is driven by specific SAR objectives.
4-Methoxypiperidine in Kinase and Bacterial Inhibitors: 4-Methoxypiperidine is frequently utilized to improve aqueous solubility while maintaining a hydrogen-bond acceptor. For example, in the development of pyrazolo[3,4-d]pyrimidine-containing kinase inhibitors for oesophageal cancer, 4-methoxypiperidine was identified as the optimal fragment to incorporate at the C3-acrylamide moiety, perfectly balancing potency and pharmacokinetic properties[5]. It has also been successfully employed in the synthesis of novel thiophene-arylamide derivatives targeting DprE1 in Mycobacterium tuberculosis, demonstrating good hepatocyte stability and low hERG inhibition[6].
4-(Methoxymethyl)piperidine in GPCR Targeting: This reagent has been historically pivotal in the synthesis of potent fentanyl analogues, such as sufentanil and alfentanil. The methoxymethyl group at the 4-position is critical for the high analgesic potency and rapid onset of action characteristic of these opioids, as the extended flexible vector optimally interacts with the µ-opioid receptor[7],[8].
Logic flow for selecting piperidine reagents in SAR optimization.
Experimental Protocols & Self-Validating Workflows
When incorporating these secondary amines into drug scaffolds, amide couplings are the most common synthetic pathways. Because secondary amines are sterically hindered (especially with 4-substituted piperidines), standard coupling agents like EDC/HOBt often result in sluggish kinetics. The protocol below utilizes HATU, which is highly efficient for hindered secondary amines[5].
Protocol: HATU-Mediated Amide Coupling
Causality & Rationale: HATU is selected for its superior kinetics with secondary amines, minimizing the risk of epimerization at the alpha-carbon of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge generated protons without competing for the activated ester.
Reagents Required:
-
Carboxylic acid building block (1.0 equiv)
-
4-Methoxypiperidine or 4-(Methoxymethyl)piperidine (1.2 - 1.5 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv).
-
Coupling Agent Addition: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes.
-
Self-Validation Check 1: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the carboxylic acid mass and the appearance of the active ester intermediate.
-
-
Amine Addition: Once activation is confirmed, add the piperidine reagent (1.2 - 1.5 equiv) dropwise. Stir at room temperature for 2–12 hours.
-
Self-Validation Check 2: Monitor reaction progression via TLC (ninhydrin stain to track the secondary amine) and LC-MS to confirm product formation.
-
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Causality: The basic aqueous phase ensures that unreacted water-soluble HATU byproducts (like tetramethylurea) and excess DIPEA are removed from the organic layer.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically a gradient of Dichloromethane/Methanol).
Self-validating synthetic workflow for HATU-mediated amide coupling.
References
-
CAS Common Chemistry. "4-Methoxypiperidine". American Chemical Society. Available at:[Link]
-
PubChem. "4-(Methoxymethyl)piperidine; CID 4715283". National Center for Biotechnology Information. Available at:[Link]
-
PubChem. "4-Methoxypiperidine; CID 77666". National Center for Biotechnology Information. Available at:[Link]
-
RSC Publishing. "Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer". Available at:[Link]
-
Poce, G., et al. "Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis". PMC. Available at:[Link]
-
ACS Publications. "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities". Journal of Medicinal Chemistry. Available at:[Link]
- Google Patents. "US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil".
- Google Patents. "US20100137604A1 - Method of making piperidine derivatives".
Sources
- 1. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00579A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]
- 8. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: Preparation of 4-(Methoxymethyl)piperidine-1-carbonyl chloride using Triphosgene
[1]
Abstract
This guide details the synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride from 4-(methoxymethyl)piperidine using Triphosgene (Bis(trichloromethyl) carbonate, BTC).[1] Unlike gaseous phosgene, triphosgene is a crystalline solid that is safer to handle and weigh, yet it exhibits identical reactivity upon decomposition.[1] This protocol emphasizes the "Reverse Addition" technique—adding the amine to the triphosgene solution—to kinetically favor the formation of the carbamoyl chloride over the symmetric urea byproduct.
Introduction
Carbamoyl chlorides are critical electrophilic intermediates in medicinal chemistry, widely used to synthesize ureas, carbamates, and thiocarbamates.[1] While phosgene gas is the atom-economic standard for their preparation, its high toxicity and handling risks limit its use in standard research laboratories.[1]
Triphosgene serves as a "solid phosgene" equivalent. One mole of triphosgene decomposes to generate three moles of phosgene in situ.
Key Technical Considerations:
-
Stoichiometry: A slight excess of phosgene equivalents is maintained to prevent the product (carbamoyl chloride) from reacting with unreacted amine to form the urea byproduct.
-
HCl Scavenging: A tertiary amine base (Triethylamine or Pyridine) is required to neutralize the HCl generated, driving the equilibrium forward.
-
Stability: 4-(Methoxymethyl)piperidine-1-carbonyl chloride is moderately moisture-sensitive but stable enough for rapid aqueous workup or direct use in subsequent steps.[1]
Safety & Handling (Critical)
Warning: Triphosgene is fatal if inhaled. Upon contact with moisture or nucleophiles, it generates phosgene gas.[1]
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood .
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] Keep a gas mask with acid gas cartridges (Type B) immediately accessible.
-
Quenching: Prepare a saturation solution of aqueous ammonia or 10% NaOH to neutralize any residual phosgene on glassware or in the reaction mixture before disposal.
-
Spill Control: In case of a spill, cover with a 1:1 mixture of anhydrous Na₂CO₃ and damp sand.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon of the phosgene (generated from triphosgene).
Mechanism Diagram
Caption: Reaction pathway showing the generation of phosgene and the critical branch point where excess amine can lead to urea formation.
Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10] | Amount | Mmol |
| 4-(Methoxymethyl)piperidine | 129.20 | 1.0 | 1.29 g | 10.0 |
| Triphosgene (BTC) | 296.75 | 0.40* | 1.19 g | 4.0 |
| Triethylamine (TEA) | 101.19 | 1.1 | 1.53 mL | 11.0 |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 + 10 mL | - |
*Note: 0.40 eq of Triphosgene provides 1.2 eq of Phosgene. This excess is crucial to suppress urea formation.[1]
Step-by-Step Procedure
1. Preparation of Triphosgene Solution (The Electrophile Pool)
-
Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the flask with Triphosgene (1.19 g, 4.0 mmol) .
-
Add anhydrous DCM (20 mL) and stir until fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath.
2. Preparation of Amine/Base Solution
-
In a separate vial, mix 4-(Methoxymethyl)piperidine (1.29 g, 10.0 mmol) and Triethylamine (1.53 mL, 11.0 mmol) .
-
Dilute this mixture with anhydrous DCM (10 mL) .
3. The "Reverse Addition" (Critical Step)
-
Transfer the Amine/Base solution to the addition funnel.
-
Slowly add the amine solution dropwise to the cold Triphosgene solution over 30–45 minutes .
-
Why? Adding amine to excess phosgene ensures that every molecule of amine encounters a high concentration of phosgene, favoring the formation of the monosubstituted carbamoyl chloride (Product) rather than the disubstituted urea.
-
-
Maintain the internal temperature below 5 °C. A white precipitate (TEA[2]·HCl) will form immediately.
4. Reaction & Monitoring
-
After addition is complete, allow the reaction to warm to room temperature (RT) and stir for 1–2 hours.
-
In-Process Control (IPC): Monitor by TLC (solvent: 30% EtOAc/Hexane).
5. Workup (Choose Method A or B)
-
Method A: Filtration (Anhydrous - Recommended for high purity) [1]
-
Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the solid TEA·HCl salts.[5][11]
-
Wash the filter cake with dry DCM (10 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) at < 40 °C.
-
Result: The product is obtained as a viscous oil or low-melting solid.
-
-
Method B: Aqueous Wash (For removal of excess salts)
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash rapidly with cold 0.5 M HCl (2 x 15 mL) to remove unreacted amine and TEA.
-
Wash with cold brine (1 x 15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Caution: Prolonged exposure to water can hydrolyze the chloride to the carbamic acid (which decarboxylates).[11] Work quickly.
-
Workflow Diagram
Caption: Operational workflow emphasizing the addition of amine to the triphosgene solution.
Analytical Characterization
The product, 4-(Methoxymethyl)piperidine-1-carbonyl chloride , is typically isolated as a colorless to pale yellow oil.[1]
-
IR Spectroscopy: Look for a strong, characteristic carbonyl stretch for carbamoyl chloride at 1720–1745 cm⁻¹ .[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
The
-protons of the piperidine ring (adjacent to nitrogen) will shift downfield compared to the starting amine (typically appearing as broad multiplets around 4.0–4.5 ppm due to restricted rotation of the N-CO bond). -
The methoxy group (-OCH₃) will appear as a singlet
3.3 ppm.
-
-
Stability Check: If the IR spectrum shows a peak around 1640 cm⁻¹, this indicates Urea formation (failure of stoichiometry or addition rate).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Urea Byproduct Formation | Local excess of amine; Reverse addition not followed.[1] | Ensure Amine is added to Triphosgene , not vice versa. Increase stirring speed. |
| Low Yield | Hydrolysis during workup. | Use Method A (Filtration) instead of aqueous wash. Ensure DCM is anhydrous. |
| Residual HCl Salts | Incomplete filtration. | If the product is an oil, dilute with dry ether (precipitates more salts) and refilter. |
| Yellow/Brown Color | Oxidation or impurities in Triphosgene. | Recrystallize Triphosgene from hexanes if heavily degraded (though rarely necessary). |
References
-
Triphosgene as a Phosgene Substitute
-
Carbamoyl Chloride Synthesis Protocol
-
Safety and Handling of Triphosgene
-
Piperidine Carbamoyl Chloride Intermediates
Sources
- 1. New Drug Approvals [approvals85.rssing.com]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimization of Reaction Conditions for Piperidine Carbamoyl Chloride Coupling
Introduction & Mechanistic Principles
The synthesis of unsymmetrical ureas and carbamates is a cornerstone of modern drug discovery, frequently utilized to generate rigid, metabolically stable pharmacophores. 1-Piperidinecarbonyl chloride (commonly referred to as piperidine carbamoyl chloride) is a highly versatile electrophile used to install the piperidine-1-carboxamide moiety.
Unlike standard acid chlorides, carbamoyl chlorides exhibit significant resonance stabilization. The lone pair on the piperidine nitrogen donates electron density into the carbonyl carbon, drastically reducing its electrophilicity and rendering it surprisingly stable[1]. Consequently, coupling 1-piperidinecarbonyl chloride with amines or alcohols requires carefully optimized conditions, often necessitating nucleophilic catalysis and specific base selection to drive the reaction to completion.
The Causality of Reagent Selection
-
Nucleophilic Catalysis (DMAP): To overcome the inherent stability of the carbamoyl chloride, 4-Dimethylaminopyridine (DMAP) is employed as an acyl transfer agent. DMAP attacks the carbamoyl chloride to form a highly reactive acylpyridinium intermediate, which is significantly more susceptible to nucleophilic attack by the incoming amine than the parent chloride[2].
-
Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is the preferred base. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions exclusively as a proton sponge to neutralize the HCl byproduct[3].
-
Anhydrous Conditions: Carbamoyl chlorides are susceptible to hydrolysis. Adventitious water converts the electrophile into piperidine-1-carboxylic acid, which rapidly decarboxylates into free piperidine. This secondary amine can then react with another equivalent of the starting material to form the symmetric byproduct, 1,1'-carbonyldipiperidine[1].
Figure 1: DMAP-catalyzed coupling workflow for 1-piperidinecarbonyl chloride with nucleophiles.
Quantitative Optimization Data
The reactivity of the nucleophile dictates the stringency of the reaction conditions. The table below summarizes the optimized parameters for coupling 1-piperidinecarbonyl chloride across various substrate classes.
| Nucleophile Type | Solvent | Base (Equiv) | Catalyst (Equiv) | Temp (°C) | Time (h) | Expected Yield |
| Aliphatic Amines | DCM | DIPEA (2.0) | DMAP (0.1) | 25 | 2 - 4 | 85 - 95% |
| Electron-Rich Anilines | THF | DIPEA (3.0) | DMAP (0.2) | 60 | 12 - 16 | 75 - 85% |
| Electron-Poor Anilines | DMF | NaH (1.5) | None | 0 to 25 | 4 - 8 | 60 - 75% |
| Primary Alcohols | DCM | TEA (3.0) | DMAP (1.0) | 40 | 16 - 24 | 60 - 80% |
Standard Operating Protocol (SOP): Synthesis of Unsymmetrical Ureas
This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides physical or analytical feedback to confirm success before proceeding to the next step.
Scale: 1.0 mmol
Step 1: Preparation of the Reaction Mixture
-
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary aliphatic amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.
-
Add DIPEA (2.0 mmol, 2.0 equiv) via syringe.
-
Add DMAP (0.1 mmol, 10 mol%) in one portion.
-
Validation Checkpoint: The solution should remain clear and homogeneous. Any immediate precipitation indicates the presence of moisture or degraded amine salts.
-
Step 2: Electrophile Addition
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Dissolve 1-piperidinecarbonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (2.0 mL).
-
Add the electrophile solution dropwise over 5 minutes.
-
Causality: Dropwise addition at 0 °C suppresses the exothermic degradation of the carbamoyl chloride and prevents localized concentration spikes that lead to symmetric urea formation[4].
-
Step 3: Reaction Propagation & Monitoring
-
Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 2 to 4 hours.
-
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain) and LC-MS. The reaction is complete when the ninhydrin-active spot corresponding to the starting amine is entirely consumed. If the amine persists after 4 hours, add an additional 0.2 equiv of 1-piperidinecarbonyl chloride.
Step 4: Quenching & Purification Workup
-
Dilute the crude mixture with an additional 10 mL of DCM.
-
Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2 × 10 mL).
-
Causality & Validation: This dilute acid wash selectively protonates and extracts the DMAP catalyst, excess DIPEA, and any unreacted aliphatic amine into the aqueous layer, effectively purifying the organic phase[5].
-
-
Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Validation: The crude mass should closely approximate the theoretical yield. A crude mass significantly higher than expected indicates incomplete removal of DIPEA salts; a mass significantly lower suggests product loss due to hydrolysis. Purify via silica gel flash chromatography if necessary.
Troubleshooting & Edge Cases
Unreactive Electron-Deficient Anilines
-
Issue: Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit severely diminished nucleophilicity and fail to couple under standard DMAP/DIPEA conditions[5].
-
Solution: Bypass nucleophilic catalysis by pre-forming the highly reactive anilide anion. Switch the solvent to anhydrous DMF, cool to 0 °C, and treat the aniline with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) for 30 minutes. Subsequently, add the 1-piperidinecarbonyl chloride and allow it to warm to room temperature.
Synthesis of Carbamates (Alcohol Coupling)
-
Issue: Alcohols are poorer nucleophiles than amines, leading to sluggish reactions and low yields of the corresponding piperidine carbamate.
-
Solution: Increase the DMAP loading to a full stoichiometric equivalent (1.0 equiv) and elevate the reaction temperature to 40 °C (refluxing DCM) for 16–24 hours. The stoichiometric DMAP ensures a continuous, high concentration of the reactive acylpyridinium intermediate.
References
1.[2]2 - nih.gov 2.[1] 1 - nih.gov 3.[3] 3 - growingscience.com 4.[5] 5 - benchchem.com 5.[4] 4 - acs.org
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Selection and Optimization for 4-(Methoxymethyl)piperidine-1-carbonyl Chloride Workflows
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, solvent optimization, and validated protocols for nucleophilic acyl substitution.
Executive Summary and Chemical Profile
4-(Methoxymethyl)piperidine-1-carbonyl chloride is a highly versatile, bifunctional electrophile widely utilized in drug discovery for the synthesis of complex ureas and carbamates. Structurally, it consists of an
The successful application of this reagent hinges on understanding two competing chemical realities:
-
Electrophilicity of the Carbamoyl Core: The reactivity of
-substituted carbamoyl chlorides is governed by the balance of inductive electron withdrawal by the chloride leaving group and resonance electron donation from the piperidine nitrogen[1]. This resonance stabilization makes carbamoyl chlorides less reactive than standard acyl chlorides, often requiring polar transition-state stabilization. -
Lability of the MOM Ether: The methoxymethyl group is an acetal-like ether. While highly stable to basic and nucleophilic conditions, it is notoriously sensitive to Brønsted and Lewis acids.
Because nucleophilic acyl substitution of a carbamoyl chloride generates one equivalent of hydrogen chloride (HCl) as a byproduct, solvent and base selection are not merely kinetic parameters—they are critical to preserving the structural integrity of the MOM group. Failure to immediately scavenge HCl in an appropriate solvent medium leads to localized acidic microenvironments, resulting in MOM cleavage, solvolysis, and the formation of unwanted 4-(hydroxymethyl)piperidine derivatives[2].
Mechanistic Causality in Solvent Selection
The reaction of 4-(Methoxymethyl)piperidine-1-carbonyl chloride with nucleophiles (amines or alcohols) proceeds via an addition-elimination mechanism. The polarity of the solvent directly dictates the stability of the charge-separated tetrahedral intermediate.
The Threat of Solvolysis
In polar protic solvents (e.g., water, methanol, ethanol), the solvent itself acts as a nucleophile. Carbamoyl chlorides undergo rapid solvolysis in these media. Hydrolysis yields an unstable carbamic acid intermediate that spontaneously decarboxylates to release carbon dioxide and the parent secondary amine (4-(methoxymethyl)piperidine)[3]. Therefore, strictly anhydrous, polar aprotic solvents must be employed [4].
Solvent Performance Matrix
To optimize both the reaction kinetics and the stability of the MOM ether, the following solvent matrix should be used to guide experimental design.
| Solvent | Dielectric Constant (ε) | Solvolysis Risk | Relative Reaction Rate | Optimal Application & Causality |
| Dichloromethane (DCM) | 9.1 | None (if anhydrous) | Fast | Standard Urea Synthesis. Excellent solubility for amines and bases. Low boiling point allows for mild, non-destructive concentration during workup. |
| Tetrahydrofuran (THF) | 7.6 | None (if anhydrous) | Moderate | Carbamate Synthesis. Highly stable to strong bases (e.g., NaH, KOtBu) required to generate alkoxide nucleophiles from alcohols[5]. |
| Acetonitrile (MeCN) | 37.5 | None (if anhydrous) | Very Fast | Sluggish Nucleophiles. High polarity strongly stabilizes the transition state, accelerating the reaction for sterically hindered amines. |
| 36.7 | Low (Trace amine impurities) | Very Fast | Poorly Soluble Substrates. Dissolves highly polar drug fragments. Caution: DMF can degrade to dimethylamine over time, which will compete as a nucleophile. | |
| Methanol / Water | > 30.0 | Extreme | N/A (Decomposition) | Strictly Avoided. Rapid solvolysis leads to complete degradation of the carbamoyl chloride[2]. |
Workflow Visualization: Decision Matrix
The following decision tree outlines the logical progression for selecting the optimal solvent and base combination depending on the target nucleophile.
Decision matrix for solvent and base selection in nucleophilic acyl substitution workflows.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The deliberate order of addition and temperature controls are engineered to prevent exothermic degradation, eliminate solvolysis, and protect the acid-sensitive MOM ether[4].
Protocol A: Synthesis of Ureas (Amine Nucleophiles)
Objective: High-yielding synthesis of unsymmetrical ureas using primary or secondary amines. Solvent System: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Nucleophile & Base Loading: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M concentration). Add
-Diisopropylethylamine (DIPEA) (2.5 eq).-
Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The 2.5 eq excess ensures that the HCl byproduct is instantaneously neutralized, preventing the acidic cleavage of the MOM ether.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Carbamoyl chlorides can undergo side reactions (such as oxazolidinone formation or isocyanate generation) at elevated temperatures[4]. Cooling mitigates these risks.
-
-
Electrophile Addition: Dissolve 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature (20–25 °C). Monitor the reaction via LCMS or TLC (typically complete within 2–4 hours).
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Synthesis of Carbamates (Alcohol Nucleophiles)
Objective: Synthesis of carbamates from aliphatic alcohols or phenols. Solvent System: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Preparation: In an argon-purged, flame-dried flask, dissolve the target alcohol (1.0 eq) in anhydrous THF (0.2 M).
-
Causality: THF is utilized here because it is entirely stable to the strong hydride bases required to deprotonate alcohols, whereas DCM can react with strong bases to form carbenes.
-
-
Alkoxide Generation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Causality: Alcohols are inherently weaker nucleophiles than amines. Converting the alcohol to its corresponding alkoxide dramatically increases its nucleophilicity, ensuring a rapid attack on the sterically hindered carbamoyl chloride.
-
-
Electrophile Addition: Introduce 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. If the alcohol is highly sterically hindered, gentle heating (40 °C) may be required[5].
-
Workup: Carefully quench the reaction at 0 °C with a few drops of cold water to destroy unreacted NaH. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous
and brine. Dry over , concentrate, and purify.
References
-
Kevill, D. N., & D'Souza, M. J. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." National Institutes of Health (NIH). Available at:[Link]
-
Royal Society of Chemistry (RSC). "Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas." RSC Advances. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Base-mediated three-component system for the synthesis of S -substituted N -acyl ureas - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05563F [pubs.rsc.org]
Application Note: Catalytic Strategies for the Nucleophilic Coupling of 4-(Methoxymethyl)piperidine-1-carbonyl Chloride
Executive Summary
This guide details the catalytic landscapes for coupling 4-(methoxymethyl)piperidine-1-carbonyl chloride (referred to herein as 4-MMP-COCl ) with various nucleophiles. While carbamoyl chlorides are inherently electrophilic, their reactivity is often blunted by the steric bulk of the piperidine ring and the electronic stability of the urea-like carbonyl.
Successful coupling to form unsymmetrical ureas (with amines) or carbamates (with alcohols) requires a tailored catalytic approach. This note moves beyond standard "add-and-stir" procedures, providing a mechanistic rationale for selecting between Brønsted base scavengers (e.g., DIPEA) and nucleophilic catalysts (e.g., DMAP).
Mechanistic Foundation: The Acyl Transfer Landscape
The coupling of 4-MMP-COCl proceeds via a Nucleophilic Acyl Substitution (
The Kinetic Challenge
Unlike acyl chlorides (R-COCl), carbamoyl chlorides (R2N-COCl) are less reactive due to the resonance donation from the nitrogen lone pair into the carbonyl, which reduces the electrophilicity of the carbonyl carbon.
-
Direct Attack (Uncatalyzed): Slow, often requires high temperatures or large excesses of nucleophile.
-
Base Promoted (Scavenging): Neutralizes the HCl byproduct, preventing protonation of the nucleophile, but does not activate the electrophile.
-
Nucleophilic Catalysis (DMAP): The catalyst attacks the carbamoyl chloride to form a highly reactive N-acylpyridinium intermediate. This species is significantly more electrophilic than the starting chloride.
Mechanism of DMAP Catalysis
The following diagram illustrates the catalytic cycle where DMAP acts as a "stepped-up" transfer agent, lowering the activation energy for the nucleophilic attack.
Figure 1: The catalytic cycle of DMAP-mediated acyl transfer.[1] DMAP converts the sluggish carbamoyl chloride into a reactive acylpyridinium salt, which is then intercepted by the nucleophile.
Catalyst Selection Matrix
Select your catalyst system based on the nucleophile's reactivity profile.
| Nucleophile Class | Example | Recommended Catalyst System | Mechanism of Action |
| Primary Aliphatic Amines | Benzylamine, Ethylamine | DIPEA or TEA (1.2 - 2.0 equiv) | HCl Scavenging. The amine is nucleophilic enough to react directly; base prevents salt formation. |
| Secondary Amines | Morpholine, Piperidine | DIPEA (2.0 equiv) + Heat (40°C) | HCl Scavenging. Steric hindrance may require mild heating. |
| Anilines (Electron-Rich) | 4-Methoxyaniline | Pyridine (Solvent/Base) | Weak Nucleophilic Catalysis. Pyridine acts as both solvent and mild activator. |
| Anilines (Electron-Poor) | 4-Nitroaniline | DMAP (0.1 equiv) + DIPEA | Nucleophilic Catalysis. DMAP is required to activate the carbonyl for weak nucleophiles. |
| Primary Alcohols | Methanol, Benzyl Alcohol | DMAP (0.1 - 0.5 equiv) + TEA | Nucleophilic Catalysis. Alcohols are poor nucleophiles for carbamoyl chlorides; activation is mandatory. |
| Steric/Tertiary Alcohols | t-Butanol | NaH (Stoichiometric) | Alkoxide Formation. Deprotonation to the alkoxide is required; catalytic methods often fail. |
Detailed Experimental Protocols
Protocol A: Synthesis of Unsymmetrical Ureas (Amine Coupling)
Best for: Coupling 4-MMP-COCl with primary or secondary amines.
Reagents:
-
4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 equiv)
-
Target Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
DCM (Dichloromethane) (anhydrous, 0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Target Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Cool to 0°C.
-
Addition: Add 4-MMP-COCl (1.0 equiv) dropwise as a solution in DCM over 10 minutes. Note: Carbamoyl chlorides can be viscous; dilution aids precision.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (or LCMS). If starting material persists after 4 hours, add 10 mol% DMAP.
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine. Dry over .
Protocol B: Synthesis of Carbamates (Alcohol Coupling)
Best for: Coupling 4-MMP-COCl with primary alcohols or phenols.
Reagents:
-
4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 equiv)
-
Target Alcohol (1.2 equiv)
-
DMAP (0.2 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
THF (Tetrahydrofuran) or DCM (anhydrous)
Procedure:
-
Activation: In a dried flask under
, dissolve the Target Alcohol, TEA, and DMAP in anhydrous solvent. -
Coupling: Add 4-MMP-COCl (1.0 equiv) in one portion at RT.
-
Reflux (Conditional): For hindered alcohols, heat the reaction to 50–60°C. Stir for 12–18 hours.
-
Why Heat? The formation of the carbamate bond is reversible and slower than urea formation.
-
-
Workup: Evaporate solvent. Redissolve in EtOAc. Wash with 10% Citric Acid (crucial to remove DMAP and TEA), then sat.
.
Decision Tree: Workflow Optimization
Use this logic flow to determine the optimal reaction conditions for your specific substrate.
Figure 2: Decision tree for selecting the optimal catalytic protocol based on nucleophile sterics and electronics.
Troubleshooting & Critical Parameters
Hydrolysis & Stability
Carbamoyl chlorides are sensitive to moisture, converting back to the amine and
-
Symptom: Evolution of gas bubbles (
) upon addition of chloride. -
Fix: Ensure all solvents are anhydrous (stored over molecular sieves). Verify the quality of the 4-MMP-COCl starting material by H-NMR (look for the piperidine NH signal, indicating hydrolysis).
DMAP Removal
Residual DMAP can complicate biological assays (cytotoxicity).
-
Protocol: Wash organic layers with 10% Citric Acid or 1M HCl during workup. DMAP is highly basic and will partition into the aqueous phase under acidic conditions.
Aggregation
The 4-(methoxymethyl)piperidine moiety has both a hydrogen bond acceptor (ether) and donor potential (if hydrolyzed). In non-polar solvents, this can lead to aggregation.
-
Fix: If the reaction becomes a slurry or conversion stalls, switch solvent from DCM to THF or DMF to break up aggregates.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. [Link]
-
Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas and Carbamates. CRC Press.
-
Organic Chemistry Portal. (2023). Synthesis of Ureas. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-(Methoxymethyl)piperidine-1-carbonyl chloride
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for 4-(Methoxymethyl)piperidine-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and use of this moisture-sensitive reagent. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and the quality of your results.
The primary challenge in working with 4-(Methoxymethyl)piperidine-1-carbonyl chloride is its high susceptibility to hydrolysis. The acyl chloride functional group is highly reactive towards water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. This degradation can compromise the reagent's purity, impact reaction yields, and introduce unintended byproducts into your synthetic pathways. This guide provides a comprehensive framework for preventing hydrolysis and troubleshooting issues should they arise.
Troubleshooting Guide: Identifying and Mitigating Hydrolysis
Encountering unexpected results in your reaction? This troubleshooting guide will help you diagnose potential hydrolysis of your 4-(Methoxymethyl)piperidine-1-carbonyl chloride and provide actionable solutions.
A key indicator of hydrolysis is the presence of an unexpected carboxylic acid or its derivatives in your reaction mixture, or a decrease in the expected reactivity of the acyl chloride. The following workflow can help you pinpoint the source of moisture contamination.
Caption: A troubleshooting workflow for identifying the source of moisture leading to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-(Methoxymethyl)piperidine-1-carbonyl chloride degradation?
A1: The primary degradation pathway is hydrolysis. The acyl chloride functional group is highly electrophilic due to the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) bonded to the same carbon. This makes the carbonyl carbon highly susceptible to nucleophilic attack by water, even trace amounts present in the atmosphere or in solvents.[1][2] This reaction is typically rapid and results in the formation of 4-(methoxymethyl)piperidine-1-carboxylic acid and hydrochloric acid (HCl).
Q2: How should I properly store this reagent to minimize hydrolysis?
A2: Proper storage is critical for maintaining the integrity of 4-(Methoxymethyl)piperidine-1-carbonyl chloride. It should be stored in a cool, dry place, typically refrigerated, under an inert atmosphere such as argon or nitrogen.[3][4] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, using a container with a secure, air-tight seal (e.g., a Sure/Seal™ bottle) is highly recommended.[5]
| Storage Parameter | Recommendation |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Temperature | Refrigerated (2-8 °C) |
| Container | Tightly sealed, moisture-proof container |
| Location | Dry, well-ventilated area, away from incompatible materials |
Q3: What are the best practices for handling 4-(Methoxymethyl)piperidine-1-carbonyl chloride in the lab?
A3: Due to its moisture sensitivity, all handling of this reagent should be performed using standard air-free techniques.[4][5] This includes the use of a glovebox or a Schlenk line to maintain an inert atmosphere. All glassware should be rigorously dried before use, either by oven-drying overnight at >120 °C or by flame-drying under vacuum.[5] Use only anhydrous solvents, which are commercially available or can be freshly distilled from an appropriate drying agent. When transferring the reagent, use dry, gas-tight syringes or cannulas.
Q4: How can I detect if my sample of 4-(Methoxymethyl)piperidine-1-carbonyl chloride has undergone hydrolysis?
A4: Several analytical techniques can be used to assess the purity of your reagent and detect hydrolysis.
-
Infrared (IR) Spectroscopy: The hydrolysis product, a carboxylic acid, will show a broad O-H stretching band around 2500-3300 cm⁻¹, which is absent in the pure acyl chloride. You would also observe a shift in the carbonyl (C=O) stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the formation of the carboxylic acid, which will have a characteristic broad singlet for the acidic proton. Changes in the chemical shifts of the protons adjacent to the carbonyl group can also indicate hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the acyl chloride from its carboxylic acid hydrolysis product.[6][7] Due to the high reactivity of acyl chlorides, derivatization is often employed for accurate quantification.[6]
Q5: What solvents are compatible with 4-(Methoxymethyl)piperidine-1-carbonyl chloride?
A5: It is crucial to use anhydrous, aprotic solvents. Protic solvents such as water, alcohols, and primary or secondary amines will react with the acyl chloride and should be avoided unless they are intended as reagents in the reaction. Suitable solvents for reactions and handling include:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
Ensure that these solvents are of high purity and have a low water content.
Experimental Protocols
Protocol 1: Handling and Dispensing of 4-(Methoxymethyl)piperidine-1-carbonyl chloride
This protocol outlines the standard procedure for safely handling and dispensing the moisture-sensitive reagent.
-
Preparation: Move the sealed container of 4-(Methoxymethyl)piperidine-1-carbonyl chloride from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container.
-
Inert Atmosphere: Perform all manipulations under a positive pressure of an inert gas (argon or nitrogen) using either a glovebox or a Schlenk line.
-
Dispensing: If the reagent is a solid, quickly weigh the desired amount in the inert atmosphere and transfer it to a pre-dried reaction flask. If it is a liquid, use a dry, gas-tight syringe to withdraw the desired volume through a septum.
-
Sealing: After dispensing, securely reseal the container, ensuring the inert atmosphere is maintained. Wrap the seal with paraffin film for extra protection and return the container to the refrigerator.
Caption: A stepwise workflow for the proper dispensing of moisture-sensitive reagents.
References
- Vertex AI Search. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl.
- BenchChem. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- Sigma-Aldrich. (n.d.). 4-(methoxymethyl)piperidine hydrochloride | 916317-00-5.
- Fisher Scientific. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride Safety Data Sheet.
- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Goh, W. L. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem [Video]. YouTube.
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Chemspace. (n.d.). 4-[(3-methoxyphenyl)methyl]piperidine-1-carbonyl chloride - C14H18ClNO2 | CSSB21224773035.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Yang, Y. L., Lu, Z. Y., Yang, Z. J., Zhao, S. Y., Zhang, J. B., & Xiao, L. Y. (1991). [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. Yao Xue Xue Bao, 26(7), 493-498.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- BenchChem. (2025). Comparative study of different synthetic routes to 4-Acetylpiperidine-1-carbonyl chloride.
- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
- PubChem. (n.d.). 4-(Methoxymethyl)piperidine.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.
- Sigma-Aldrich. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0.
- BLD Pharm. (n.d.). 399580-55-3|4-(Methoxymethyl)piperidine.
- Defense Technical Information Center. (n.d.). Chemoselective Reactions of Functionalized Piperidines.
- National Center for Biotechnology Information. (2012, March 21). (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. PubMed.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling & Storage Guide for 4-(Methoxymethyl)piperidine-1-carbonyl chloride
Welcome to the Technical Support Center. As a building block widely used in drug development and organic synthesis for the installation of urea and carbamate linkages, 4-(Methoxymethyl)piperidine-1-carbonyl chloride requires stringent handling protocols. Because it is a disubstituted carbamoyl chloride, it possesses specific electrophilic properties that dictate its storage stability and reactivity profile.
This guide is designed by application scientists to provide you with field-proven troubleshooting insights, self-validating analytical protocols, and mechanistic explanations to ensure the integrity of your synthetic workflows.
Part 1: Core Troubleshooting FAQs
Q1: My reagent turned from a clear liquid/solid into a cloudy mixture with a white precipitate. What happened? A: This is the classic visual indicator of moisture-induced hydrolysis. The carbonyl carbon of carbamoyl chlorides is highly electrophilic due to the combined electron-withdrawing effects of the adjacent chlorine atom and the piperidine nitrogen[1]. When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbamic acid intermediate[2]. This intermediate rapidly decarboxylates (releases CO₂ gas) to form 4-(methoxymethyl)piperidine and hydrogen chloride (HCl)[3]. These two byproducts immediately react to form 4-(methoxymethyl)piperidine hydrochloride, an insoluble salt that crashes out of solution as a white precipitate.
Q2: How can I analytically verify the integrity of my batch before a critical coupling reaction? A: Fourier Transform Infrared (FTIR) spectroscopy is the most rapid and reliable self-validating diagnostic tool. Intact disubstituted carbamoyl chlorides exhibit a strong, characteristic carbonyl (C=O) stretching band between 1740 cm⁻¹ and 1760 cm⁻¹[4]. If the reagent has degraded, you will observe a significant decrease or complete disappearance of this peak, accompanied by the appearance of broad N-H stretching bands (3200–3400 cm⁻¹) corresponding to the amine hydrochloride salt.
Q3: Is 4-(Methoxymethyl)piperidine-1-carbonyl chloride as unstable as other acid chlorides? A: As a disubstituted carbamoyl chloride (where the nitrogen is fully substituted as part of the piperidine ring), it is significantly more stable than monosubstituted carbamoyl chlorides or simple formyl chlorides[2]. However, it remains highly sensitive to moisture and will undergo rapid solvolysis if handled in open air[3].
Q4: Can I recover or purify the degraded carbamoyl chloride? A: No. The hydrolysis of carbamoyl chlorides is an irreversible degradative pathway driven by the thermodynamic stability of the evolved CO₂ gas[2]. Once degraded into the amine hydrochloride salt, the material cannot be "dried" or reverted. The batch must be discarded, or the free amine must be isolated and re-reacted with a phosgene equivalent (e.g., triphosgene) to synthesize a fresh batch.
Part 2: The Degradation Mechanism
Understanding the causality behind the degradation is critical for preventing it. The workflow below illustrates the nucleophilic acyl substitution pathway that occurs when the reagent is exposed to atmospheric moisture.
Hydrolysis and decarboxylation pathway of 4-(Methoxymethyl)piperidine-1-carbonyl chloride.
Part 3: Storage Stability & Logistics
To maximize the shelf life of 4-(Methoxymethyl)piperidine-1-carbonyl chloride, environmental moisture must be strictly excluded. The table below summarizes the quantitative expectations for shelf life based on different storage conditions[5].
| Storage Condition | Temperature | Atmosphere | Expected Shelf Life | Degradation Risk |
| Optimal (Long-Term) | -20°C | Argon / Nitrogen | > 12 months | Low |
| Short-Term Storage | 2°C to 8°C | Argon / Nitrogen | 3 - 6 months | Low-Medium |
| Benchtop (Sealed) | 20°C to 25°C | Dry Air / N₂ | 1 - 2 weeks | Medium (Thermal) |
| Benchtop (Open) | 20°C to 25°C | Ambient Humidity | < 1 hour | High (Rapid Hydrolysis) |
Part 4: Standard Operating Procedure (SOP)
Protocol: Anhydrous Aliquoting and Handling of Carbamoyl Chlorides
To ensure a self-validating and failure-proof system, follow this step-by-step methodology when extracting the reagent for your experiments.
Phase 1: Preparation & Equilibration
-
Bake all glassware (syringes, needles, reaction flasks) at 120°C for a minimum of 4 hours. Cool them in a desiccator or under an active stream of Argon.
-
Transfer the sealed vial of 4-(Methoxymethyl)piperidine-1-carbonyl chloride from the -20°C freezer to a desiccator.
-
Critical Step: Allow the vial to equilibrate to room temperature (approx. 30-45 minutes) before opening or piercing the septum. Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent, initiating the hydrolysis cascade.
Phase 2: Inert Atmosphere Setup 4. Connect your primary reaction flask to a Schlenk line. Perform three vacuum-Argon cycles to ensure a strictly anhydrous environment. 5. Dissolve your target nucleophile (amine/alcohol) and a non-nucleophilic base (e.g., DIPEA or triethylamine) in an anhydrous solvent (e.g., dry DCM or THF) under Argon.
Phase 3: Extraction & Transfer 6. Insert an Argon-purged balloon or a secondary Argon line into the reagent vial to equalize pressure. 7. Using a dry, gas-tight syringe, pierce the septum and withdraw the required volume/mass of the carbamoyl chloride. 8. Quickly transfer the reagent dropwise into the prepared reaction flask at 0°C to control the exothermic nature of the coupling reaction.
Phase 4: Resealing & Storage 9. Immediately flush the headspace of the reagent vial with Argon for 30 seconds. 10. Seal the septum tightly with Parafilm and return the vial to the -20°C freezer.
References
-
Material Safety Data Sheet - N-Methyl-N-Phenylcarbamoyl Chloride, 99% (Titr.) - coleparmer.com - 5
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - nih.gov - 2
-
N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications - benchchem.com - 1
-
Technical Support Center: In-process FTIR Monitoring of N-(2-chloroethyl)carbamoyl Chloride Reactions - benchchem.com - 4
-
An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride - benchchem.com - 3
Sources
Handling moisture sensitivity of piperidine carbamoyl chlorides
Topic: Handling Moisture Sensitivity & Stability
Introduction
Welcome to the Technical Support Center. This guide addresses the handling, storage, and troubleshooting of Piperidine Carbamoyl Chlorides (e.g., piperidine-1-carbonyl chloride). These reagents are critical electrophiles in organic synthesis, commonly used to generate ureas, carbamates, and isocyanates.
However, they present a dual challenge: moisture sensitivity and autocatalytic degradation . Unlike simple acid chlorides, their hydrolysis releases gases (
Module 1: The Chemistry of Degradation
Q: Why is my reagent bottle pressurized and forming a white solid?
A: You are witnessing the Hydrolysis Cascade . Piperidine carbamoyl chlorides are not just "going bad"; they are actively disassembling. Upon contact with atmospheric moisture, the reagent undergoes a specific degradation pathway.
-
Initial Attack: Water attacks the carbonyl carbon, displacing chloride.
-
Intermediate Collapse: The resulting carbamic acid is unstable and spontaneously decarboxylates.
-
Salt Formation: The released piperidine (a base) reacts with the released HCl (an acid) to form piperidinium hydrochloride (a white solid).
-
Pressure Buildup: The release of
gas pressurizes sealed vessels, posing an explosion hazard.
Visualization: The Hydrolysis Cascade
Figure 1: Mechanistic pathway of piperidine carbamoyl chloride degradation upon exposure to moisture.
Module 2: Storage & Stability FAQs
Q: Can I store this reagent in a standard refrigerator? A: No. Standard refrigerators have high humidity levels.
-
Correct Storage: Store at 2–8°C (or -20°C for long-term) in a dedicated chemical freezer.
-
Secondary Containment: The bottle must be placed inside a secondary jar containing desiccant (e.g., Drierite or activated molecular sieves) and sealed with Parafilm or electrical tape.
-
Inert Gas: Always backfill the headspace with Argon or Nitrogen before storage. Argon is preferred as it is heavier than air and provides a better "blanket."
Q: The bottle has a "Sure/Seal" cap.[1][2][3][4] Is that sufficient? A: Only if the septum is intact. Once a septum has been punctured, its integrity is compromised. For long-term storage after initial use, we recommend transferring the remaining reagent to a Schlenk tube or applying a new septum cap wrapped tightly with Parafilm.
Module 3: Handling & Reaction Setup
Q: Should I weigh this reagent on a balance in open air? A: Never. Moisture in the air will immediately begin the hydrolysis process described in Module 1. This leads to inaccurate stoichiometry (you are weighing dead reagent + salt) and lower yields.
Q: What is the recommended transfer protocol? A: Use the Inert Positive-Pressure Transfer method.
Protocol: Inert Liquid Transfer
Prerequisite: Oven-dried glassware (120°C for >4 hours) and an inert gas source.
-
Pressurize: Insert a nitrogen/argon line (needle) into the reagent bottle septum to create positive pressure.
-
Vent: Insert a vent needle connected to a bubbler (optional but recommended to prevent over-pressurization).
-
Withdraw: Use a gas-tight syringe (glass or polypropylene with no rubber plunger tip if possible, as carbamoyl chlorides can swell rubber).
-
Transfer: Inject the reagent directly into the reaction vessel through a septum.
Visualization: Handling Decision Tree
Figure 2: Workflow for determining the correct handling technique based on reagent state.
Module 4: Troubleshooting Guide
Use this table to diagnose issues during your reaction.
| Symptom | Probable Cause | Corrective Action |
| White precipitate in bottle | Hydrolysis has occurred; formation of piperidinium hydrochloride. | Filter the reagent under inert atmosphere or distill if volatile. Adjust stoichiometry to account for loss of titer. |
| Bubbling upon addition | Release of | Ensure the reaction vessel is vented to a scrubber (for HCl) or bubbler. Do not seal the vessel completely until gas evolution ceases. |
| Low Yield | Reagent titer is lower than calculated due to partial hydrolysis. | Titrate the reagent before use or use a 10–20% excess. Ensure solvents are anhydrous (<50 ppm water). |
| "Stuck" Syringe | Polymerization or salt formation inside the needle. | Clean syringes immediately after use.[2][5] Do not let the reagent sit in the needle. |
Critical Solvent Compatibility
Q: Which solvents are safe?
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. Must be anhydrous.[6]
-
Forbidden: Water, Alcohols (Methanol, Ethanol), Amines (unless they are the reactant). These act as nucleophiles and will destroy the reagent immediately [1].
References
-
Queen, A. (1967).[7] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.[7] [Link]
Sources
Optimizing temperature for 4-(Methoxymethyl)piperidine-1-carbonyl chloride coupling
Technical Support Center: Troubleshooting & Temperature Optimization for 4-(Methoxymethyl)piperidine-1-carbonyl Chloride Couplings
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges scaling and optimizing nucleophilic acyl substitutions involving disubstituted carbamoyl chlorides. 4-(Methoxymethyl)piperidine-1-carbonyl chloride is a highly versatile building block used to install the 4-(methoxymethyl)piperidine moiety via urea or carbamate linkages. However, its reactivity profile demands precise thermodynamic control. This guide provides field-proven methodologies, causality-driven troubleshooting, and temperature optimization strategies to ensure high-fidelity couplings.
Mechanistic Grounding: Why Temperature Dictates Success
The coupling of 4-(methoxymethyl)piperidine-1-carbonyl chloride with an amine or alcohol proceeds via a bimolecular nucleophilic acyl substitution pathway. Because it is a disubstituted carbamoyl chloride (lacking an N-H proton), it cannot undergo elimination to form an isocyanate intermediate[1]. Instead, the reaction relies entirely on the direct attack of the nucleophile at the carbonyl carbon.
Temperature plays a dual role in this system:
-
Activation Energy: Thermal energy must be high enough to facilitate the attack of sterically hindered or electronically deactivated nucleophiles (e.g., anilines, phenols).
-
Degradation Mitigation: Elevated temperatures exponentially increase the rate of hydrolysis if trace water is present, leading to the formation of unstable carbamic acids that rapidly decarboxylate into 4-(methoxymethyl)piperidine and CO₂[2].
Quantitative Data: Temperature Optimization Matrix
To minimize trial and error, consult the following empirically validated parameters for coupling 4-(methoxymethyl)piperidine-1-carbonyl chloride.
| Temperature Profile | Target Nucleophile | Recommended Base | Solvent System | Expected Yield | Mechanistic Rationale |
| 0 °C → 25 °C | Primary Aliphatic Amines | DIPEA (2.0 eq) | Anhydrous DCM | 85–95% | Highly nucleophilic amines react exothermically. Low temperature prevents side reactions and controls the reaction rate[2]. |
| 40 °C → 50 °C | Secondary Amines / Anilines | Pyridine or TEA | THF or DCM | 70–85% | Moderate heating overcomes steric hindrance. Pyridine acts as both a base and a nucleophilic catalyst. |
| 60 °C → 80 °C | Alcohols / Phenols | K₂CO₃ + DMAP | Toluene or DMF | 60–80% | Alcohols are weaker nucleophiles. Requires elevated thermal energy and Lewis acid (e.g., ZnCl₂) or DMAP catalysis[3]. |
Workflow: Temperature & Condition Optimization
The following decision tree illustrates the systematic approach to optimizing your coupling reaction.
Caption: Systematic temperature optimization workflow for carbamoyl chloride coupling reactions.
Self-Validating Experimental Protocol: Standard Amine Coupling
This protocol is designed with built-in validation steps to ensure reproducibility and high yields.
Reagents:
-
4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 eq)
-
Nucleophile (Amine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Preparation (Self-Validation Step): Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon or nitrogen stream. Validation: The absence of condensation on the flask walls ensures a moisture-free environment, critical for preventing hydrolysis[2].
-
Nucleophile Activation: Dissolve the nucleophile (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses intermolecular side reactions.
-
Thermal Progression: Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature (25 °C). Monitor via LC-MS or TLC.
-
Optimization Trigger: If LC-MS indicates <50% conversion after 4 hours, attach a reflux condenser and heat the reaction to 40 °C.
-
Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a massive peak corresponding to 4-(methoxymethyl)piperidine instead of my desired product. What went wrong? A1: You are observing the hydrolysis of your starting material. Carbamoyl chlorides are highly sensitive to moisture[2]. When water attacks the carbonyl carbon, it forms an unstable carbamic acid intermediate that rapidly decarboxylates, yielding the free secondary amine (4-(methoxymethyl)piperidine) and hydrochloric acid. To fix this:
-
Ensure your solvent is strictly anhydrous (use freshly activated molecular sieves).
-
Verify your base (e.g., K₂CO₃ or DIPEA) has not absorbed atmospheric moisture.
-
Maintain the initial reaction temperature at 0 °C, as higher temperatures exponentially accelerate the hydrolysis rate.
Q2: I am trying to couple this carbamoyl chloride with a phenol to make a carbamate, but the reaction is completely stalled at room temperature. Should I just boil it in toluene? A2: Simply increasing the temperature to reflux in toluene without a catalyst will likely result in poor yields or degradation[3]. Phenols are relatively poor nucleophiles compared to aliphatic amines. Instead of relying solely on extreme thermal energy, you must alter the reaction mechanism. Add a Lewis acid catalyst such as Zinc Chloride (ZnCl₂, 0.5 eq) or a nucleophilic catalyst like DMAP (0.1 eq), and run the reaction at a moderate 60 °C to 80 °C[3]. This lowers the activation energy barrier, allowing the coupling to proceed without thermally degrading the carbamoyl chloride.
Q3: Does the methoxymethyl ether group on the piperidine ring impose any temperature restrictions? A3: Generally, aliphatic ethers are robust and stable under standard basic coupling conditions up to reflux temperatures (100 °C+). However, if you attempt to force a sluggish reaction by adding strong Lewis acids (like BBr₃ or AlCl₃) at elevated temperatures, you risk cleaving the methoxymethyl ether. Stick to mild bases (DIPEA, TEA) or mild Lewis acids (ZnCl₂)[3] and keep temperatures below 80 °C.
Q4: Why do you recommend adding the carbamoyl chloride to the amine, rather than the other way around? A4: Adding the electrophile (carbamoyl chloride) dropwise to an excess of the nucleophile and base ensures that the carbamoyl chloride is immediately consumed upon entering the reaction mixture. This maintains a low steady-state concentration of the reactive chloride, minimizing the chance of it reacting with trace moisture or undergoing unexpected dimerization pathways[2].
References
- BenchChem. Optimizing reaction conditions for N-(2-chloroethyl)carbamoyl chloride.
- ResearchGate. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine.
- National Institutes of Health (NIH).
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Validation & Comparative
A Technical Guide to the Characterization and Application of 4-(Methoxymethyl)piperidine-1-carbonyl chloride in Synthesis
This guide provides an in-depth analysis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride, a specialized reagent for drug development and complex molecule synthesis. We will dissect its predicted ¹H NMR spectrum, a critical tool for its characterization, and compare its performance and utility against common alternative carbamoylating agents. This document is intended for researchers and scientists who require a functional understanding of this reagent's properties and its place within the synthetic chemistry landscape.
Introduction: The Role of Functionalized Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern pharmacology, appearing in over 70 FDA-approved drugs.[1] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while its saturated nature often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] 4-(Methoxymethyl)piperidine-1-carbonyl chloride is a bespoke building block designed to introduce a functionalized piperidine moiety onto a target molecule. As a carbamoyl chloride, it is a potent electrophile that reacts with nucleophiles—typically alcohols and amines—to form stable carbamate and urea linkages, respectively. These linkages are common in pharmaceuticals, contributing to molecular recognition and bioavailability.
The primary challenge in using such custom reagents lies in their synthesis and characterization. Unlike common reagents, their analytical data is not always readily available. Therefore, a robust understanding of predictive spectroscopy and a clear comparison to established alternatives are essential for its effective implementation in a research or drug development setting.
PART 1: Synthesis and Characterization Workflow
The synthesis of a carbamoyl chloride is most reliably achieved through the reaction of the corresponding secondary amine with phosgene or a safer phosgene equivalent, such as triphosgene.[3][4] This method leverages the high reactivity of the amine's lone pair towards the electrophilic carbonyl carbon of the phosgene source.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride
-
Safety Note: This procedure involves triphosgene, which is toxic and releases phosgene gas upon decomposition. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add triphosgene (0.35 equivalents) and suspend it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the stirred slurry to 0 °C using an ice-water bath.
-
Amine Addition: Dissolve 4-(Methoxymethyl)piperidine (1.0 equivalent)[5] in anhydrous DCM and add it to the dropping funnel. Add the amine solution dropwise to the triphosgene slurry over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Workup: The reaction mixture can be carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically an oil and can be purified by vacuum distillation or flash column chromatography on silica gel if necessary. The high reactivity and moisture sensitivity of the product necessitate careful handling.[6]
Workflow Diagram
Caption: Synthesis and characterization workflow for the target compound.
PART 2: Predicted ¹H NMR Spectrum Analysis
A definitive experimental spectrum for 4-(Methoxymethyl)piperidine-1-carbonyl chloride is not widely published. However, a highly accurate prediction can be constructed by analyzing its structural components and comparing them to known compounds. The electron-withdrawing nature of the N-carbonyl chloride moiety significantly influences the chemical shifts of adjacent protons, and restricted rotation around the N-C(O) amide bond can lead to signal broadening or the appearance of rotamers.[7]
The structure and predicted proton assignments are shown below:
Caption: Structure of 4-(Methoxymethyl)piperidine-1-carbonyl chloride.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H2, H6 (axial & equatorial) | 3.65 - 3.80 | Broad multiplet | 4H | These protons are α to the nitrogen atom. The strongly electron-withdrawing carbonyl chloride group causes a significant downfield shift compared to unsubstituted piperidine (~2.8 ppm).[8] Broadening is expected due to restricted amide bond rotation and nitrogen quadrupole effects. |
| -OCH₃ (methyl) | 3.35 | Singlet | 3H | This is a typical chemical shift for a methoxy group attached to an aliphatic carbon.[9] It appears as a sharp singlet as there are no adjacent protons for coupling. |
| -CH₂-O (methylene) | 3.30 | Doublet | 2H | These protons are adjacent to an oxygen atom and coupled to the single proton at C4, resulting in a doublet. |
| H4 (methine) | 1.95 - 2.10 | Multiplet | 1H | This proton is a complex multiplet due to coupling with the adjacent C3/C5 protons and the -CH₂- protons. Its position is slightly downfield due to the influence of the C4 substituent. |
| H3, H5 (axial & equatorial) | 1.60 - 1.85 | Multiplet | 4H | These protons are in the β and γ positions relative to the nitrogen and are least affected by the N-acyl group, appearing in a region typical for aliphatic cyclohexane-like protons.[10][11] |
PART 3: Comparative Analysis with Alternative Carbamoylating Agents
The choice of a carbamoylating agent is dictated by the synthetic goal, required reactivity, and handling constraints. 4-(Methoxymethyl)piperidine-1-carbonyl chloride is a specialized reagent; its utility is best understood in comparison to more common alternatives.
| Reagent | Structure | Key Performance & Handling Characteristics | Primary Application |
| 4-(Methoxymethyl)piperidine-1-carbonyl chloride | (Structure shown above) | High Reactivity: Very susceptible to hydrolysis; requires anhydrous conditions.[6] Specialized Functionality: Introduces a specific, drug-like piperidine scaffold. Complex NMR: Requires careful analysis for characterization. | Late-stage functionalization in medicinal chemistry; installation of a specific pharmacophore to modulate solubility or binding. |
| Piperidine-1-carbonyl chloride [12] | High Reactivity: Similar moisture sensitivity to the title compound. General Functionality: Introduces a simple, unsubstituted piperidine ring. Simpler NMR: Lacks the C4 substituent signals, simplifying the spectrum. | Introducing a basic piperidine carbamate/urea for general structure-activity relationship (SAR) studies. | |
| N,N-Dimethylcarbamoyl chloride | Moderate Reactivity: Less sterically hindered than piperidine-based reagents. High Toxicity: A suspected carcinogen. Simple NMR: A single singlet for the two methyl groups (often broad). | General-purpose reagent for creating simple dimethylcarbamates, often used in the synthesis of drugs like Rivastigmine.[13] | |
| 4-Nitrophenyl Carbamates | ![]() | Lower Reactivity / Higher Stability: Solid, stable to air and moisture. Requires a base for reaction with nucleophiles. Tunable: The "R" groups can be varied extensively. Clean Reactions: The 4-nitrophenolate leaving group is easily removed. | Used when the high reactivity and moisture sensitivity of a carbamoyl chloride are problematic. Ideal for solid-phase synthesis and creating libraries of compounds.[14][15] |
Expert Insights: Choosing the Right Reagent
The primary advantage of 4-(Methoxymethyl)piperidine-1-carbonyl chloride is precision. A medicinal chemist would select this reagent not merely to form a carbamate linkage, but to install the entire 4-(methoxymethyl)piperidine moiety, which has been designed to probe a specific region of a biological target or to enhance the parent molecule's physicochemical properties.
In contrast, simpler carbamoyl chlorides like N,N-dimethylcarbamoyl chloride or the parent piperidine-1-carbonyl chloride are workhorse reagents. They are used when the goal is to add a generic carbamate or a simple heterocyclic group to block a reactive site or perform an initial screen of a compound's activity.
O-Aryl carbamates , particularly those with good leaving groups like 4-nitrophenol, represent a different strategic approach.[16] They trade the raw electrophilic power of a carbamoyl chloride for superior stability and ease of handling. This makes them highly suitable for high-throughput screening applications and syntheses where functional group tolerance is a concern. The reaction is less vigorous and often proceeds with fewer side products.
Conclusion
4-(Methoxymethyl)piperidine-1-carbonyl chloride is a valuable, albeit specialized, tool in the synthetic chemist's arsenal. While its characterization requires a predictive understanding of its ¹H NMR spectrum due to a lack of published data, its spectral features are logically derived from its constituent parts. The key downfield shift of the C2/C6 piperidine protons to ~3.7 ppm is its most distinguishing feature. Its utility lies not in its general reactivity, which is shared by many simpler and easier-to-handle alternatives, but in its ability to deliver a complex, functionalized piperidine scaffold in a single step. The decision to use this reagent over a simpler alternative is a strategic one, driven by a specific design hypothesis in the intricate process of drug discovery and development.
References
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PubChem. (n.d.). 1-Piperidinecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Reddy, V. R., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. [Link]
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ResearchGate. (n.d.). Structure of carbamoyl chlorides 1−9. Retrieved from [Link]
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Koyano, K., & McArthur, C. R. (1973). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Canadian Journal of Chemistry, 51(3), 333-337. [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
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Al-Harrasi, A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. [Link]
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Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Wiley. (n.d.). Piperidine. SpectraBase. Retrieved from [Link]
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University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
- Google Patents. (n.d.). CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application.
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ChemBK. (2024). piperidine-1-carbonyl chloride. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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Li, Q., et al. (2023). The Synthesis of Biphasic Metabolites of Carfentanil. Molecules. [Link]
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PubChem. (n.d.). 4-(Methoxymethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]
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Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry. [Link]
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Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]
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Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
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White Rose Research Online. (2025). O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation. Retrieved from [Link]
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MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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PubMed. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]
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PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Retrieved from [Link]
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Mass Spectrometry Analysis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride: A Comparative Analytical Guide
Introduction & Mechanistic Context
Carbamoyl chlorides are highly reactive electrophilic building blocks widely utilized in medicinal chemistry for the synthesis of ureas, carbamates, and amides ([1]). However, their inherent sensitivity to moisture and propensity for rapid hydrolysis complicate direct mass spectrometry (MS) characterization ([2]). Even under standard atmospheric conditions, these compounds can rapidly degrade during sample preparation or within aqueous LC mobile phases, necessitating specialized analytical approaches to prevent the formation of unwanted byproducts ([3]).
This guide provides an in-depth comparative analysis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride against two standard alternatives: the unsubstituted piperidine-1-carbonyl chloride ([4]) and the alkyl-substituted 4-methylpiperidine-1-carbonyl chloride. By examining their ionization efficiencies, fragmentation pathways, and hydrolytic stabilities, scientists can optimize their MS workflows for these transient intermediates.
Comparative MS Performance Data
The structural modifications on the piperidine ring significantly influence both the exact mass and the stability of the carbamoyl chloride. The methoxymethyl group at the 4-position introduces a site for hydrogen bonding and alters the steric profile, marginally improving hydrolytic stability compared to the unsubstituted analog by shielding the electrophilic carbonyl center.
Table 1: High-Resolution Mass Spectrometry (HRMS) and Stability Comparison
| Compound | Formula | Exact Mass [M+H]⁺ | Primary CID Fragments (m/z) | Est. Hydrolytic t₁/₂ (90:10 MeCN:H₂O) |
| 4-(Methoxymethyl)piperidine-1-carbonyl chloride (Target) | C₈H₁₄ClNO₂ | 192.0791 Da | 156.10, 128.11, 96.08 | ~12 minutes |
| Piperidine-1-carbonyl chloride (Baseline) | C₆H₁₀ClNO | 148.0529 Da | 112.08, 84.08 | ~8 minutes |
| 4-Methylpiperidine-1-carbonyl chloride (Alternative) | C₇H₁₂ClNO | 162.0685 Da | 126.09, 98.10 | ~10 minutes |
Analytical Workflows & Validated Methodologies
Because carbamoyl chlorides decompose in standard aqueous mobile phases, conventional LC-MS is often ineffective, leading to false degradation peaks ([2]). We recommend two divergent workflows depending on the analytical goal: Anhydrous Direct Infusion for intact mass verification, and Chemical Derivatization for rigorous LC-MS/MS quantitation.
Figure 1: Divergent MS analytical workflows for highly reactive carbamoyl chlorides.
Protocol A: Anhydrous Direct Infusion ESI-MS (Intact Mass)
-
Causality: Water must be strictly excluded from the system. If trace water is present, the carbamoyl chloride rapidly hydrolyzes to the secondary amine (4-(methoxymethyl)piperidine) and CO₂, leading to a false base peak at m/z 130.12 rather than the target m/z 192.08 ([1]).
-
Step 1: Prepare a 1 mg/mL stock of the carbamoyl chloride in anhydrous acetonitrile (stored over 3Å molecular sieves) inside a nitrogen-purged glovebox.
-
Step 2: Dilute to a final concentration of 1 µg/mL using anhydrous acetonitrile containing 0.1% anhydrous formic acid to promote ionization.
-
Step 3: Transfer the solution to a gas-tight Hamilton syringe and infuse directly into the ESI source at a flow rate of 5 µL/min.
-
Self-Validation System: Continuously monitor the m/z 130.12 transition (the hydrolyzed secondary amine). If the relative abundance of m/z 130.12 exceeds 5% of the base peak, the system is compromised by moisture. Immediately purge the ESI lines with anhydrous solvent until the baseline is restored.
Protocol B: Benzylamine Derivatization for LC-MS/MS
-
Causality: Benzylamine acts as a strong nucleophile, outcompeting trace water to form a highly stable urea derivative. Triethylamine (TEA) is added as an acid scavenger to neutralize the HCl byproduct, preventing acidic degradation and driving the reaction to 100% completion. This locks the molecular structure, allowing for standard reversed-phase chromatography.
-
Step 1: Dissolve 10 µL of the carbamoyl chloride sample in 990 µL of anhydrous dichloromethane.
-
Step 2: Add 50 µL of a 1 M benzylamine solution in dichloromethane, followed by 10 µL of triethylamine.
-
Step 3: Vortex for 5 minutes at room temperature to ensure complete quenching.
-
Step 4: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Step 5: Reconstitute the residue in 1 mL of 50:50 Methanol:Water for LC-MS/MS analysis.
-
Self-Validation System: Perform a full-scan MS on the derivatized sample. The complete absence of the precursor m/z 192.08 ion, coupled with the exclusive presence of the stable urea derivative at m/z 263.18, validates 100% quenching efficiency. Any remaining precursor indicates degraded TEA or insufficient benzylamine.
Fragmentation Dynamics (CID MS/MS)
The collision-induced dissociation (CID) of 4-(Methoxymethyl)piperidine-1-carbonyl chloride follows a predictable but distinct pathway compared to its unsubstituted counterpart. The presence of the methoxymethyl ether introduces a highly specific neutral loss.
Figure 2: ESI-MS/MS fragmentation pathway of 4-(Methoxymethyl)piperidine-1-carbonyl chloride.
Mechanistic Breakdown:
-
Loss of HCl (-36 Da): The initial fragmentation involves the cleavage of the highly labile C-Cl bond, expelling neutral hydrogen chloride to form a stable, resonance-stabilized acylium ion (m/z 156.10).
-
Loss of CO (-28 Da): The acylium ion rapidly extrudes carbon monoxide, yielding the piperidinium core (m/z 128.11). This transition is common to all piperidine-1-carbonyl chlorides ([4]).
-
Loss of Methanol (-32 Da): Unique to the 4-(methoxymethyl) substitution, the piperidinium ion undergoes an internal rearrangement to expel neutral methanol, resulting in a conjugated diene fragment at m/z 96.08. This specific transition (192.08 → 96.08) serves as an excellent, highly specific MRM (Multiple Reaction Monitoring) transition for quantitation, distinguishing it from simple alkyl-substituted analogs.
Conclusion
While 4-(Methoxymethyl)piperidine-1-carbonyl chloride offers valuable functionalization for drug discovery, its transient nature demands rigorous analytical control. By utilizing anhydrous direct infusion for intact mass confirmation or benzylamine derivatization for LC-MS/MS workflows, researchers can effectively bypass the hydrolytic limitations of carbamoyl chlorides. Furthermore, leveraging the unique methanol-loss fragmentation pathway ensures high specificity during quantitative MS/MS analysis.
References
-
[2] Title: Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds | Source: MDPI Molecules | URL:[Link]
-
[1] Title: Carbamates and Carbamoyl Chlorides | Source: ResearchGate | URL:[Link]
-
[4] Title: 1-Piperidinecarbonyl chloride | CID 242085 | Source: PubChem | URL:[Link]
-
[3] Title: eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids | Source: ACS Organic Letters | URL:[Link]
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A Comparative Guide to the Characterization of Impurities in 4-(Methoxymethyl)piperidine-1-carbonyl chloride Synthesis
Abstract
The synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride, a critical building block in pharmaceutical development, necessitates a rigorous understanding and control of its impurity profile. The inherent reactivity of the carbamoyl chloride functional group presents unique challenges in both synthesis and analysis. This guide provides an in-depth comparison of modern analytical techniques for the identification, quantification, and structural elucidation of process-related impurities. We delve into the causality behind methodological choices, comparing High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a strategic workflow to ensure the quality and safety of this vital synthetic intermediate.
Introduction: The Imperative for Purity
4-(Methoxymethyl)piperidine-1-carbonyl chloride is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperidine motif is a cornerstone in medicinal chemistry, and its functionalization with a reactive carbonyl chloride handle allows for the facile introduction of a carbamate linkage, a common feature in bioactive molecules.[1] However, the very reactivity that makes this compound a valuable synthon also renders it susceptible to the formation of various impurities during its synthesis and storage.
Regulatory bodies like the FDA and EMA mandate stringent control over impurities in APIs, as even trace amounts can have significant impacts on drug safety and efficacy.[2] Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental component of the drug development process. This guide moves beyond a simple listing of methods to provide a comparative analysis grounded in practical application, enabling scientists to build a self-validating system for impurity characterization.
Synthetic Pathway and Anticipated Impurities
The most common and efficient synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride involves the reaction of 4-(Methoxymethyl)piperidine with a phosgene equivalent, such as triphosgene, in an inert aprotic solvent. While seemingly straightforward, this process can generate a spectrum of impurities.
Common Synthetic Route:
Understanding the potential side reactions is the first step in developing a targeted analytical strategy. The primary impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 4-(Methoxymethyl)piperidine.
-
Hydrolysis Product: 4-(Methoxymethyl)piperidine-1-carboxylic acid, formed by reaction with adventitious water. Carbamoyl chlorides are known to be sensitive to moisture.[3]
-
Urea Byproduct (Dimer): N,N'-bis(4-(methoxymethyl)piperidin-1-yl)methanedione, formed by the reaction of the product with the starting amine.
-
Residual Solvents and Reagents: Impurities originating from the manufacturing process, such as the solvent (e.g., dichloromethane, toluene) or decomposition products of the phosgene source.
The following diagram illustrates the synthetic pathway and the genesis of these key impurities.
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A Comparative Guide to HPLC Methodologies for the Detection of 4-(Methoxymethyl)piperidine Derivatives
Introduction: The Analytical Imperative for 4-(Methoxymethyl)piperidine Derivatives
The 4-(methoxymethyl)piperidine scaffold is a key structural motif in a variety of pharmacologically active compounds, including synthetic opioids and other central nervous system agents.[1] Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity and hydrogen bonding potential, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the ability to accurately and reliably detect and quantify 4-(methoxymethyl)piperidine derivatives is paramount during drug discovery, development, and quality control.
This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of these compounds, particularly for derivatives that lack a native chromophore. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the rationale behind the methodological choices, thereby empowering researchers to select and optimize the most suitable approach for their specific analytical challenges.
The Analytical Challenge: Navigating the Pitfalls of Piperidine Analysis
The analysis of simple piperidine derivatives like 4-(methoxymethyl)piperidine by reversed-phase HPLC presents two primary challenges:
-
Lack of a UV Chromophore: The saturated piperidine ring does not absorb ultraviolet (UV) light, rendering it invisible to the most common and accessible HPLC detector, the UV-Vis detector.[2]
-
Peak Tailing: The basic nature of the piperidine nitrogen leads to strong interactions with residual acidic silanol groups on the surface of traditional silica-based stationary phases.[3] This secondary interaction mechanism results in asymmetrical, tailing peaks, which compromise resolution, sensitivity, and the accuracy of quantification.[4]
To address these challenges, specialized analytical strategies are required. This guide will compare two such strategies: a classic approach involving pre-column derivatization for UV detection, and a more modern technique utilizing Charged Aerosol Detection (CAD).
Method 1: Reversed-Phase HPLC with UV Detection via Pre-Column Derivatization
This widely-used approach chemically modifies the analyte to attach a UV-absorbing molecule, or chromophore, prior to HPLC analysis. A common and effective derivatizing agent for secondary amines like piperidine is 4-toluenesulfonyl chloride (tosyl chloride).[5][6][7] The resulting tosyl-amide is readily detectable at low wavelengths.
Causality Behind Experimental Choices
The choice of a C18 column is foundational for reversed-phase chromatography, separating molecules based on their hydrophobicity.[8][9] The addition of an acid, such as phosphoric acid, to the mobile phase is a critical step to mitigate peak tailing.[10][11][12][13] By operating at a low pH (typically around 2.5-3.0), the acidic silanol groups on the silica stationary phase are protonated and thus neutralized, minimizing their electrostatic interaction with the basic analyte.[14] Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High sensitivity and selectivity with UV detection. | Derivatization step adds complexity and time to the workflow. |
| Utilizes standard, widely available HPLC-UV equipment. | Potential for incomplete derivatization or side reactions. |
| Well-established and validated for similar compounds.[5][6] | Derivatizing agents can be hazardous and require careful handling. |
Experimental Protocol
1. Pre-column Derivatization:
-
Reagents: 4-toluenesulfonyl chloride, acetonitrile (ACN), 0.1 M sodium bicarbonate solution.
-
Procedure:
-
Prepare a stock solution of the 4-(methoxymethyl)piperidine derivative in ACN.
-
In a reaction vial, mix 100 µL of the sample or standard solution with 200 µL of 0.1 M sodium bicarbonate.
-
Add 200 µL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in ACN.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase to the desired concentration.
-
2. HPLC-UV Analysis:
-
Column: Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of water with 0.1% phosphoric acid (A) and acetonitrile (B) in a 32:68 (v/v) ratio.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (for the tosyl derivative).
-
Injection Volume: 10 µL.
Visualization of the Workflow
Expected Performance Data
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL[6][7] |
| Limit of Quantitation (LOQ) | ~0.44 µg/mL[6][7] |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
Charged Aerosol Detection is a universal detection method that is not dependent on the optical properties of the analyte.[15] It is suitable for the analysis of any non-volatile and many semi-volatile compounds.[15][16] This makes it an excellent choice for analyzing 4-(methoxymethyl)piperidine derivatives without the need for derivatization.
Causality Behind Experimental Choices
The principle of CAD involves nebulizing the column eluent into an aerosol, which is then dried to form analyte particles. These particles are charged and then detected by an electrometer.[15] The response is proportional to the mass of the analyte, making it a valuable tool for quantitative analysis.[16] To ensure the volatility of the mobile phase, which is crucial for CAD, volatile buffers like formic acid or ammonium formate are used instead of non-volatile buffers like phosphate.[17] A modern, high-purity, end-capped C18 column is recommended to minimize silanol interactions and achieve better peak shapes, even without a low pH mobile phase.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Universal detection for non-volatile analytes.[15][18] | Requires a specialized CAD detector. |
| No derivatization required, simplifying the workflow.[14] | Response can be non-linear over a wide dynamic range.[16] |
| Good sensitivity, with detection limits in the low ng range. | Requires volatile mobile phases and buffers.[15] |
| Response is more uniform across different analytes compared to UV. |
Experimental Protocol
1. Sample Preparation:
-
Procedure:
-
Prepare a stock solution of the 4-(methoxymethyl)piperidine derivative in a mixture of methanol and water (50:50 v/v).
-
Perform serial dilutions with the same solvent to prepare working standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2. HPLC-CAD Analysis:
-
Column: Waters Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent high-purity, end-capped column.[17]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
CAD Settings:
-
Nitrogen gas pressure: 35 psi.
-
Evaporation temperature: High.
-
Visualization of the Workflow
Expected Performance Data
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99 (with potential for non-linear fit) |
| Limit of Detection (LOD) | ~1-5 ng on column |
| Limit of Quantitation (LOQ) | ~5-15 ng on column |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 5% |
Discussion and Alternative Methods
Direct Comparison
| Feature | HPLC-UV with Derivatization | HPLC-CAD |
| Workflow Complexity | Higher (multi-step) | Lower (dilute and shoot) |
| Equipment | Standard HPLC-UV | HPLC with CAD detector |
| Throughput | Lower | Higher |
| Robustness | Potential for variability in derivatization | Generally robust |
| Selectivity | High (chromophore is specific) | Universal (less selective) |
| Quantitation | Linear response | Potentially non-linear response |
The choice between these two methods depends on the specific needs of the laboratory. For routine quality control where high throughput and a simple workflow are desired, HPLC-CAD is an excellent option, provided the instrumentation is available. For laboratories equipped with standard HPLC-UV systems, the derivatization method is a reliable and sensitive alternative, albeit with a more complex sample preparation procedure.
A Powerful Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring the highest sensitivity and selectivity, as well as structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[17][19] An LC-MS method would offer:
-
High Sensitivity: Detection limits can be in the low pg/mL range.[20]
-
High Selectivity: By monitoring specific mass-to-charge ratios (m/z) of the parent ion and its fragments (Selected Reaction Monitoring), interference from matrix components can be virtually eliminated.
-
Structural Confirmation: The mass spectrum provides definitive identification of the analyte.
The synthesis of N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (Sufentanil) utilizes HPLC for reaction monitoring, highlighting the utility of chromatographic methods for these derivatives.[1] A validated LC-MS method for the genotoxic impurity piperidine in a pharmaceutical ingredient has been reported, demonstrating the power of this technique for trace-level analysis.[17][20]
Conclusion
The successful analysis of 4-(methoxymethyl)piperidine derivatives is readily achievable with the appropriate HPLC methodology. While the classic approach of pre-column derivatization with UV detection remains a viable and sensitive option, modern techniques like Charged Aerosol Detection offer a more streamlined and universal solution. The choice of method should be guided by the analytical objective, available instrumentation, and desired throughput. For the most demanding applications requiring ultimate sensitivity and specificity, LC-MS stands as the most powerful analytical tool. This guide provides the foundational knowledge and practical protocols for researchers to confidently tackle the analysis of this important class of compounds.
References
-
Waters Corporation. (n.d.). A Primer on HPLC Column Technology. Waters. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Piperidine, 4-(diphenylmethyl)- on Newcrom R1 HPLC column. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Dong, S., Yan, Z., Yang, H., & Long, Z. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 293–298. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. [Link]
-
LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]
-
Thermo Fisher Scientific. (2025, July 2). Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. [Link]
-
SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
ResearchGate. (2025, August 7). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. [Link]
-
Zhou, G., Chen, S., & Wang, Z. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 629–635. [Link]
-
ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Xia, J., Wang, J., Liu, Y., Liu, Q., Gao, J., Ao, H., & Hu, H. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250–256. [Link]
-
Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
- Google Patents. (n.d.).
-
SIELC Technologies. (n.d.). Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]
-
ResearchGate. (2022, January 15). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. [Link]
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- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
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- 14. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Validation of 4-(Methoxymethyl)piperidine-1-carbonyl Chloride: A Comparative Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Introduction: The Analytical Challenge of Reactive Intermediates
In the synthesis of complex pharmaceuticals, agrochemicals, and targeted urea derivatives, 4-(methoxymethyl)piperidine-1-carbonyl chloride serves as a critical electrophilic intermediate. Like most N,N-disubstituted carbamoyl chlorides, this compound is highly reactive. Its reactivity is centered around the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack[1].
The inherent challenge in validating the structure of this intermediate lies in its moisture sensitivity. Upon exposure to trace water during standard sample preparation, carbamoyl chlorides rapidly hydrolyze to form an unstable carbamic acid, which spontaneously decarboxylates to yield the parent amine (4-(methoxymethyl)piperidine), carbon dioxide, and hydrochloric acid[1][2]. Consequently, traditional reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) often fails to detect the intact intermediate, yielding false negatives or degradation artifacts.
This guide objectively compares two primary strategies for structural validation: Direct Anhydrous Analysis (NMR) versus In-Situ Chemical Derivatization (LC-MS/MS) , providing field-proven protocols to ensure scientific integrity and reproducible data.
Mechanistic pathways: Degradation via hydrolysis vs. stabilization via derivatization.
Comparative Analysis of Validation Strategies
To accurately confirm the structure and purity of 4-(methoxymethyl)piperidine-1-carbonyl chloride, analytical scientists must choose between observing the molecule in its native state (requiring strict environmental controls) or trapping it as a stable surrogate.
Method A: Direct Anhydrous Analysis (1H/13C NMR)
Direct Nuclear Magnetic Resonance (NMR) spectroscopy allows for the observation of the intact carbamoyl chloride. Because N,N-dialkylcarbamoyl chlorides exhibit restricted rotation around the C–N bond due to partial double-bond character, their NMR spectra often display distinct rotameric populations at room temperature[3].
-
Pros: Provides absolute structural connectivity; no chemical alteration required.
-
Cons: Highly susceptible to trace moisture in deuterated solvents; poor sensitivity for low-concentration reaction monitoring; requires strictly anhydrous conditions.
Method B: In-Situ Chemical Derivatization (LC-MS/MS)
Chemical derivatization is a cornerstone technique for analyzing polar or unstable metabolites and intermediates[4]. By reacting the transient carbamoyl chloride with an excess of a primary amine (e.g., benzylamine), the electrophilic center is rapidly quenched, forming a highly stable, hydrophobic urea derivative.
-
Pros: The resulting urea is completely stable in aqueous reverse-phase LC conditions; enhances ionization efficiency for ESI-MS; allows for high-throughput reaction monitoring.
-
Cons: Indirect proof of structure (validates the reactive moiety rather than the intact halide); requires careful control of derivatization kinetics.
Quantitative Performance Comparison
The following table summarizes experimental validation metrics comparing the two approaches when analyzing a 5 mM synthetic batch of the intermediate.
| Analytical Metric | Direct Anhydrous NMR | Derivatization + LC-MS/MS | Causality / Mechanism |
| Limit of Detection (LOD) | ~100 µM | ~5 nM | ESI+ ionization efficiency is vastly improved by the stable, hydrophobic benzyl-urea moiety[4]. |
| Sample Stability (at 20°C) | < 2 hours | > 48 hours | Derivatization eliminates the electrophilic carbonyl carbon, preventing hydrolysis[5]. |
| Structural Specificity | High (Rotameric mapping) | Moderate (Mass transition) | NMR directly observes the intact C-Cl bond environment; MS infers it via the trapped adduct. |
| Throughput | Low (5-10 mins/scan) | High (2-3 mins/run) | LC-MS allows rapid gradient elution of the stable derivative. |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and control blanks to immediately flag false positives or degradation.
Parallel analytical workflows for the validation of reactive carbamoyl chlorides.
Protocol 1: Direct Anhydrous NMR Validation
This protocol confirms the exact molecular structure while accounting for mass balance to ensure the intermediate hasn't degraded prior to analysis.
-
Solvent Preparation: Dry CDCl₃ over activated 4Å molecular sieves for 24 hours prior to use. Add 1,3,5-trimethoxybenzene (TMB) as a quantitative internal standard (final concentration 10 mM).
-
Sampling (Glovebox/Schlenk line): Under a nitrogen atmosphere, transfer 50 µL of the crude reaction mixture containing 4-(methoxymethyl)piperidine-1-carbonyl chloride into a pre-dried NMR tube.
-
Dilution: Add 500 µL of the prepared anhydrous CDCl₃/TMB solution. Cap tightly with a PTFE septum.
-
Data Acquisition: Acquire 1H and 13C spectra immediately.
-
Self-Validation Check:
-
Positive confirmation: Look for the characteristic downfield shift of the piperidine ring protons adjacent to the nitrogen, which will appear as broadened multiplets or distinct rotameric pairs due to the restricted rotation of the N-COCl bond[3].
-
Degradation flag: If a sharp singlet appears corresponding to free amine, or if the integration ratio of the intermediate to the TMB standard drops over successive scans, moisture contamination has occurred.
-
Protocol 2: In-Situ Derivatization for LC-MS/MS
This protocol leverages the rapid nucleophilic acyl substitution of the carbamoyl chloride with benzylamine, forming a stable urea that is easily quantifiable.
-
Quenching Solution Preparation: Prepare a 100 mM solution of Benzylamine in anhydrous Acetonitrile (ACN) containing 0.1% Triethylamine (TEA) to act as an acid scavenger.
-
Derivatization Reaction: Pipette 900 µL of the Quenching Solution into an HPLC vial. Rapidly inject 100 µL of the crude carbamoyl chloride sample into the vial. Vortex for 10 seconds. The reaction is instantaneous at room temperature.
-
Control Preparation (Self-Validation):
-
Negative Control (Blank): Inject 100 µL of pure reaction solvent (no intermediate) into the Quenching Solution.
-
Positive Control: Inject 100 µL of a known, commercially available carbamoyl chloride (e.g., dimethylcarbamoyl chloride) into the Quenching Solution to verify derivatization efficiency.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A: H2O (0.1% Formic Acid), B: ACN (0.1% Formic Acid).
-
Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the newly formed 1-benzyl-3-(4-(methoxymethyl)piperidin-1-yl)urea.
-
-
Data Interpretation: The presence of the derivatized mass peak (M+H) with high chromatographic symmetry confirms the presence of the active carbamoyl chloride intermediate in the original sample.
Conclusion & Best Practices
Validating the structure of 4-(methoxymethyl)piperidine-1-carbonyl chloride requires a deep understanding of its kinetic instability. While direct NMR provides unequivocal structural proof, it is highly vulnerable to environmental moisture and is not suitable for trace-level reaction monitoring.
For routine monitoring, kinetic studies, and high-throughput validation, in-situ derivatization followed by LC-MS/MS is the superior choice . By deliberately reacting the unstable electrophilic center with a known nucleophile, scientists can generate a stable, highly ionizable surrogate that accurately reflects the concentration and presence of the parent intermediate without the risk of spontaneous degradation.
References
-
D'Agostino, L. A., et al. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." National Institutes of Health (NIH). Available at:[Link]
-
LCGC Editors. "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." LCGC International. Available at:[Link]
-
Melchiorre, P., et al. "Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst." Royal Society of Chemistry (RSC). Available at:[Link]
Sources
Stability comparison of piperidine carbamoyl chlorides vs linear carbamoyl chlorides
A Technical Guide for Researchers in Drug Development and Organic Synthesis
In the realm of synthetic chemistry, carbamoyl chlorides are indispensable reagents for the introduction of the carbamoyl moiety, a functional group prevalent in a vast array of pharmaceuticals and agrochemicals. The stability of these reactive intermediates is a critical parameter that dictates their handling, storage, and reaction efficiency. This guide provides an in-depth comparison of the stability of cyclic piperidine carbamoyl chlorides against their acyclic, linear N,N-dialkyl counterparts, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
The Underlying Chemistry of Carbamoyl Chloride Stability
The stability of a carbamoyl chloride is fundamentally governed by the electronic and steric environment of the nitrogen atom. The primary decomposition pathway for these compounds, particularly in the presence of protic solvents like water or alcohols, is solvolysis. This reaction typically proceeds through a unimolecular, SN1-like mechanism, involving the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. The carbamoyl cation is then rapidly captured by the solvent.
Several factors influence the rate of this solvolysis and thus the overall stability of the carbamoyl chloride:
-
Electronic Effects: Electron-donating groups on the nitrogen atom increase the electron density on the carbonyl carbon, which can stabilize the developing positive charge in the transition state, thereby accelerating the SN1 reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen and can destabilize the carbamoyl cation, slowing down the solvolysis rate.
-
Steric Effects: The steric bulk of the substituents on the nitrogen atom plays a crucial role. Increased steric hindrance in the tetrahedral ground state of the carbamoyl chloride can be relieved in the transition state leading to the planar carbamoyl cation. This relief of ground-state strain can lead to a significant rate acceleration.
Head-to-Head Comparison: Piperidine vs. Linear Carbamoyl Chlorides
Experimental data from solvolysis studies provide a clear picture of the relative stabilities of piperidine and various linear N,N-dialkylcarbamoyl chlorides. The following table summarizes the relative rates of solvolysis in ethanol at 50.0 °C, with N,N-dimethylcarbamoyl chloride serving as the reference standard.[1][2]
| N-Substituent (in R₂NCOCl) | Relative Rate (k_rel) |
| Morpholino | 0.60 |
| **Dimethyl (Me₂) ** | 1.00 |
| n-Butyl (n-Bu₂) | 2.8 |
| n-Propyl (n-Pr₂) | 3.0 |
| Diethyl (Et₂) | 4.5 |
| Piperidino | 8.36 |
| Isopropyl (i-Pr₂) | 232 |
Data sourced from a comprehensive review on the mechanistic studies of carbamoyl chloride solvolyses.[1][2]
From this data, a clear trend emerges: 1-piperidinecarbonyl chloride is significantly less stable (more reactive) than simple linear N,N-dialkylcarbamoyl chlorides such as N,N-dimethylcarbamoyl chloride and N,N-diethylcarbamoyl chloride. Specifically, it undergoes solvolysis in ethanol approximately 8.4 times faster than the dimethyl derivative and about 1.9 times faster than the diethyl derivative.[1]
The markedly lower stability of the morpholino derivative (0.60) can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring. This effect reduces the electron-donating ability of the nitrogen atom, thus destabilizing the carbamoyl cation intermediate and slowing the rate of solvolysis.[1]
For the acyclic N,N-dialkylcarbamoyl chlorides, the reactivity generally increases with the increasing steric bulk of the alkyl groups. This seemingly counterintuitive trend, where bulkier groups lead to faster reaction rates, is a hallmark of the SN1 mechanism. The increased steric strain in the ground state of bulkier derivatives like N,N-diisopropylcarbamoyl chloride is relieved in the more planar transition state, leading to a dramatic increase in the rate of ionization.[2]
The higher reactivity of 1-piperidinecarbonyl chloride compared to its linear counterparts like N,N-diethylcarbamoyl chloride, which have a similar number of carbon atoms, can be attributed to the rigid, cyclic structure of the piperidine ring. This conformational constraint may contribute to a higher ground-state energy, which is effectively relieved upon ionization to the carbamoyl cation, thus accelerating the solvolysis rate.
Experimental Protocols
Synthesis of Carbamoyl Chlorides
A common and relatively safe method for the synthesis of N,N-disubstituted carbamoyl chlorides is the reaction of the corresponding secondary amine with triphosgene, a solid and safer alternative to phosgene gas.[1][3]
Materials:
-
Piperidine
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Anhydrous potassium carbonate
-
Anhydrous hexane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 eq.) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of piperidine (1.0 eq.) in anhydrous DCM from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Add anhydrous potassium carbonate (2.0 eq.) to the reaction mixture and stir for 1-2 hours to neutralize the generated HCl.
-
Filter the reaction mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure.
-
Slowly add anhydrous hexane to the concentrated residue with stirring to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under reduced pressure.
Materials:
-
Diethylamine
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 eq.) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of diethylamine (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous DCM.
-
Add the diethylamine solution dropwise to the stirred triphosgene solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
The filtrate containing the N,N-diethylcarbamoyl chloride can be used directly in subsequent reactions or purified by vacuum distillation.[4]
Visualizing the Solvolysis Mechanism and Experimental Workflow
Caption: Sₙ1-like solvolysis mechanism of a carbamoyl chloride.
Stability Assessment Protocol: Monitoring Hydrolysis via Conductivity
The hydrolysis of carbamoyl chlorides produces hydrochloric acid, leading to an increase in the conductivity of the solution. This change can be monitored over time to determine the rate of hydrolysis.[5]
Materials and Equipment:
-
Carbamoyl chloride sample
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
Conductivity meter and probe
-
Temperature-controlled reaction vessel
-
Magnetic stirrer and stir bar
-
Dry nitrogen or argon supply
Procedure:
-
Setup: Assemble the reaction vessel in a fume hood, ensuring it is clean and dry. Purge the vessel with a dry, inert gas.
-
Solvent Addition: Add a known volume of the anhydrous solvent to the vessel and let it equilibrate to the desired temperature (e.g., 25.0 °C).
-
Initiation: While stirring, inject a precise amount of the carbamoyl chloride to achieve a known initial concentration (e.g., 0.01 M). Simultaneously, inject a small, known amount of deionized water to initiate hydrolysis.
-
Data Collection: Immediately begin recording the conductivity of the solution at regular time intervals. The frequency of measurements should be higher at the beginning of the reaction.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time.
Caption: Workflow for assessing carbamoyl chloride stability via conductivity.
Conclusion
The choice between a piperidine carbamoyl chloride and a linear N,N-dialkylcarbamoyl chloride has significant implications for reaction design and execution. The experimental evidence clearly indicates that 1-piperidinecarbonyl chloride is inherently less stable and more reactive towards solvolysis than its common linear counterparts like N,N-dimethyl- and N,N-diethylcarbamoyl chloride. This heightened reactivity is likely a consequence of the conformational constraints of the piperidine ring.
For applications requiring a more reactive carbamoylating agent, 1-piperidinecarbonyl chloride may be advantageous, provided that reaction conditions are carefully controlled to minimize decomposition. Conversely, for situations where greater stability and a longer shelf-life are paramount, a linear derivative such as N,N-dimethylcarbamoyl chloride would be a more prudent choice. By understanding the interplay of electronic and steric effects on the stability of these crucial reagents, researchers can optimize their synthetic routes and achieve higher efficiency and reproducibility in their work.
References
-
Kevill, D. N.; D'Souza, M. J. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules2016 , 21(1), 25. [Link]
-
PubChem. 1-Piperidinecarbonyl chloride. [Link]
-
Palomo, C.; Aizpurua, J. M.; Galarza, R.; Iturburu, M.; Lopez, M. C.; Odriozola, J. M.; Oiarbide, M. Triphosgene: A Versatile Reagent for the Synthesis of N,N'-Disubstituted Ureas and Carbamates. Angew. Chem. Int. Ed. Engl.1999 , 38(20), 3056-3058. [Link]
-
ChemBK. piperidine-1-carbonyl chloride. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(Methoxymethyl)piperidine-1-carbonyl chloride proper disposal procedures
This guide outlines the authoritative, scientifically grounded procedures for the disposal of 4-(Methoxymethyl)piperidine-1-carbonyl chloride . It is designed for researchers and safety officers requiring immediate, actionable protocols.
Executive Safety Summary
4-(Methoxymethyl)piperidine-1-carbonyl chloride is a reactive carbamoyl chloride. Its disposal profile is governed by two critical chemical behaviors:
-
Violent Hydrolysis: Upon contact with water or moisture, it decomposes to release Hydrogen Chloride (HCl) gas and Carbon Dioxide (CO₂) .
-
Toxic Byproduct Generation: The hydrolysis yields 4-(Methoxymethyl)piperidine , a secondary amine that is a skin irritant and potentially toxic.
Immediate Hazard Classification:
-
Lachrymator (Suspected, typical of carbamoyl chlorides).
-
Water-Reactive (Releases toxic gas).
Chemical Behavior & Degradation Mechanism
Understanding the degradation pathway is essential for selecting the correct neutralization method. Unlike simple acyl chlorides which yield carboxylic acids, carbamoyl chlorides degrade into an amine and gases.
Reaction Pathway:
-
Hydrolysis: The chloride is displaced by water, forming an unstable carbamic acid intermediate.
-
Decarboxylation: The intermediate spontaneously collapses, releasing CO₂ and the free amine.
-
Acidification: The HCl byproduct immediately protonates the amine, forming the hydrochloride salt.
Figure 1: Hydrolysis pathway. Note that the final waste stream contains the amine hydrochloride salt, which is stable but biologically active.
Disposal Decision Matrix
Do not treat all waste sizes equally. Use this logic flow to determine the safest disposal route.
Figure 2: Operational decision tree for disposal. Large quantities of pure carbamoyl chlorides pose a high risk of runaway exotherms and should be disposed of via professional services.
Protocol A: In-Lab Quenching (Small Scale)
Applicability: Reaction mixtures, residues, or small quantities (<50 mL) of pure material. Prerequisites: Fume hood, face shield, butyl rubber gloves.
Step 1: Preparation of Quenching Bath
Prepare a basic hydrolysis solution to neutralize the HCl immediately upon generation.
-
Mixture: 20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
-
Volume: Use at least 20 volumes of quenching solution per 1 volume of waste.
-
Cooling: Place the quenching vessel in an ice-water bath (0°C).
Step 2: Controlled Addition
-
Dilution (Crucial): If the waste is pure, dilute it first with an inert solvent like Dichloromethane (DCM) or Toluene (1:10 ratio). This acts as a heat sink.
-
Addition: Add the diluted waste dropwise to the stirred, cooled alkaline solution.
-
Observation: Watch for effervescence (CO₂ release). If the temperature spikes or bubbling becomes vigorous, stop and let the mixture cool.
Step 3: Verification & Neutralization
-
Stir the mixture for 60 minutes after addition is complete to ensure total hydrolysis.
-
Check pH.[3][4] It should be basic (pH > 10) if NaOH was used.
-
Neutralize: Slowly add dilute HCl (1M) to adjust the pH to 7–8 .
Step 4: Phase Separation & Disposal
-
The mixture will likely separate into an aqueous layer and an organic layer (if DCM/Toluene was used).
-
Organic Layer: Dispose of as Halogenated Organic Waste .
-
Aqueous Layer: Contains the amine and salts. Dispose of as Aqueous Alkaline/Toxic Waste . Do not pour down the drain due to the presence of the piperidine derivative.
Protocol B: Commercial Waste Pickup (Large Scale)
Applicability: Expired reagent bottles, quantities >50g, or pure stock.
-
Container: Keep in the original manufacturer container if intact. If corroded, place the entire bottle into a larger, chemically resistant secondary container (overpack).
-
Labeling:
-
Storage: Store in a dry , cool area away from alcohols, amines, and water until pickup.
Technical Data & Hazard References
| Property | Data | Significance for Disposal |
| Parent Amine | 4-(Methoxymethyl)piperidine | Skin/Eye Irritant; must be treated as toxic waste [1]. |
| CAS (Amine) | 399580-55-3 | Use for tracking hydrolysis byproduct toxicity. |
| Reactivity | High (Water/Alcohols) | Requires inert dilution before quenching. |
| Byproducts | HCl, CO₂, Amine | Requires ventilation (HCl) and pH control. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715283, 4-(Methoxymethyl)piperidine. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. chem-space.com [chem-space.com]
- 6. 1448065-29-9_CAS号:1448065-29-9_2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one - 化源网 [m.chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

